molecular formula C18H14O4 B1330924 1,4-Bis(3-hydroxyphenoxy)benzene CAS No. 5085-95-0

1,4-Bis(3-hydroxyphenoxy)benzene

Cat. No.: B1330924
CAS No.: 5085-95-0
M. Wt: 294.3 g/mol
InChI Key: CHBWEVDVYGBMEJ-UHFFFAOYSA-N
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Description

1,4-Bis(3-hydroxyphenoxy)benzene is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(3-hydroxyphenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(3-hydroxyphenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(3-hydroxyphenoxy)phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBWEVDVYGBMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347830
Record name 1,4-Bis(3-hydroxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-95-0
Record name 1,4-Bis(3-hydroxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Bis(3-hydroxyphenoxy)benzene CAS number 5085-95-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Bis(3-hydroxyphenoxy)benzene (CAS: 5085-95-0)

This guide provides a comprehensive technical overview of 1,4-Bis(3-hydroxyphenoxy)benzene, a specialized aromatic diol. Intended for researchers, polymer chemists, and professionals in drug development, this document moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the rationale for its application in advanced materials, and the critical considerations for its handling, reflecting field-proven insights and a commitment to scientific integrity.

Introduction: A Molecule of Designed Asymmetry

1,4-Bis(3-hydroxyphenoxy)benzene, also known as Hydroquinone Bis(3-hydroxyphenyl) Ether, is not a commonplace laboratory reagent.[1] Its significance lies in its unique molecular architecture: a central hydroquinone core linked via ether bonds to two meta-positioned phenols. This structure is deliberately designed. The central, rigid para-linked hydroquinone unit provides thermal and mechanical stability, while the meta-linked terminal phenols introduce a "kink" into the molecular chain. As we will explore, this subtle asymmetry is the key to its primary application: imparting processability to otherwise intractable high-performance polymers. This guide will illuminate its fundamental properties, provide robust protocols for its synthesis and polymerization, and offer expert guidance on its safe and effective use.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule begins with its fundamental properties and structural confirmation. 1,4-Bis(3-hydroxyphenoxy)benzene is typically supplied as a light-yellow to brown crystalline powder.

Data Presentation: Key Properties
PropertyValueSource(s)
CAS Number 5085-95-0[1][2][3]
Molecular Formula C₁₈H₁₄O₄[1][2][3]
Molecular Weight 294.31 g/mol [1][2][3]
IUPAC Name 3-[4-(3-hydroxyphenoxy)phenoxy]phenol[3]
Common Synonyms Hydroquinone Bis(3-hydroxyphenyl) Ether; 3,3'-(p-Phenylenedioxy)diphenol[1][2][3]
Appearance Light yellow to brown powder/crystal
Melting Point 125.0 - 128.0 °C
Boiling Point 477.7 °C (at 760 mmHg)[2]
Density 1.293 g/cm³[2]
Purity (Typical) >96% (GC/HPLC)[1][2]
Mandatory Visualization: Chemical Structure

Caption: Structure of 1,4-Bis(3-hydroxyphenoxy)benzene

Expertise & Experience: Spectroscopic Validation

Validation of this molecule's identity is straightforward using standard techniques.

  • ¹H NMR: The spectrum will be complex but predictable. Expect distinct aromatic proton signals for the central hydroquinone ring (a singlet) and the two terminal meta-substituted phenol rings (multiplets), in addition to signals for the two hydroxyl protons.

  • ¹³C NMR: Will show characteristic signals for the four types of oxygen-substituted aromatic carbons and the various unsubstituted aromatic carbons.

  • FTIR: Key stretches will confirm the presence of hydroxyl groups (broad peak ~3200-3500 cm⁻¹), aromatic C-H bonds (~3000-3100 cm⁻¹), and the critical aryl-ether C-O linkage (~1200-1250 cm⁻¹).[4]

  • Mass Spectrometry (GC-MS): Will show a molecular ion peak (M⁺) at m/z 294, confirming the molecular weight.[3]

Synthesis Protocol: A Self-Validating Williamson Ether Synthesis

While multiple synthetic routes are conceivable, the most direct and industrially scalable approach is a double Williamson ether synthesis. This protocol is based on established chemical principles for forming diaryl ethers.[4] The causality is clear: a strong base deprotonates the phenolic hydroxyl groups of hydroquinone, creating a potent bis-nucleophile that attacks an electrophilic halogenated benzene ring.

Experimental Protocol: Synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene

Materials:

  • Hydroquinone (1,4-dihydroxybenzene)

  • 3-Bromophenol

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup (Inert Atmosphere is Critical): To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 eq), 3-bromophenol (2.1 eq), and finely powdered anhydrous potassium carbonate (2.5 eq). The slight excess of 3-bromophenol ensures complete reaction of the hydroquinone, while the excess base drives the equilibrium.

  • Solvent & Catalyst Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 4-5 mL per gram of hydroquinone). Add a catalytic amount of CuI (approx. 0.05 eq). Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction. The copper catalyst can significantly accelerate the coupling of aryl halides with phenoxides.

  • Reaction Execution: Fit the condenser with a Dean-Stark trap filled with toluene. Heat the reaction mixture to reflux (typically 140-150 °C). Causality: The toluene azeotropically removes any residual water and the water formed during the reaction, preventing reversal and deactivation of the nucleophile. This is a key to achieving high yield.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the hydroquinone spot indicates reaction completion (typically 12-24 hours).

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the dark slurry into a beaker containing 2M HCl. Causality: The acid neutralizes the excess potassium carbonate and protonates the phenoxide product, making it soluble in the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine. Causality: This removes residual DMF, salts, and inorganic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude brown solid can be purified by recrystallization from a suitable solvent system like ethanol/water or toluene to yield the final product as an off-white to light brown powder.

Mandatory Visualization: Synthesis Workflow

A 1. Combine Reactants (Hydroquinone, 3-Bromophenol, K2CO3) in DMF B 2. Add Catalyst (CuI) & Toluene A->B C 3. Reflux with Dean-Stark Trap (140-150°C, 12-24h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cooldown & Quench (2M HCl) D->E Complete F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Wash & Dry Organic Phase F->G H 8. Concentrate Solvent (Rotary Evaporator) G->H I 9. Purify by Recrystallization H->I J Final Product: 1,4-Bis(3-hydroxyphenoxy)benzene I->J

Caption: Workflow for the synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene.

Core Application: A Modifier for High-Performance Polymers

The primary value of 1,4-Bis(3-hydroxyphenoxy)benzene is as a specialty monomer in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of thermoplastics prized for their exceptional thermal stability and chemical resistance.[5][6]

Expertise & Experience: The Rationale for a "Kinked" Monomer

Standard PAEKs, like PEEK synthesized from hydroquinone and 4,4'-difluorobenzophenone, are highly crystalline and semi-rigid. This gives them excellent strength but also very high melting points and limited solubility, making them difficult to process.

By replacing linear hydroquinone with 1,4-Bis(3-hydroxyphenoxy)benzene, we introduce a non-linear, asymmetric unit into the polymer backbone. The meta-catenation disrupts the chain packing and symmetry necessary for high crystallinity.

The Consequences:

  • Reduced Crystallinity: The resulting polymer is more amorphous.[7]

  • Enhanced Solubility: The amorphous nature leads to significantly improved solubility in common organic solvents (e.g., N-methyl-2-pyrrolidone, chloroform).[6]

  • Lowered Glass Transition Temperature (Tg) and Melting Point (Tm): The disruption in packing lowers the energy required for chain mobility and melting, making the polymer processable at lower temperatures.[5]

This allows for the creation of PAEKs that can be cast into tough, flexible films from solution or processed via melt extrusion under less demanding conditions, expanding their applicability.[6]

Experimental Protocol: Synthesis of a Modified PAEK

Materials:

  • 1,4-Bis(3-hydroxyphenoxy)benzene (BHPB) (1.0 eq)

  • 4,4'-Difluorobenzophenone (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • Tetramethylene sulfone (sulfolane) or Diphenyl sulfone, anhydrous

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge BHPB, 4,4'-difluorobenzophenone, and an excess of finely ground K₂CO₃ (approx. 1.5 eq).

  • Solvent Addition: Add sulfolane and toluene to the kettle. The toluene should comprise about 30% of the total solvent volume. Causality: Sulfolane is a high-boiling polar aprotic solvent required for the high temperatures of polycondensation. Toluene is again used for azeotropic removal of water.

  • Dehydration: Heat the mixture to ~150 °C with stirring under a nitrogen blanket to azeotropically remove any water. Once water removal is complete, drain the toluene from the Dean-Stark trap.

  • Polymerization: Slowly increase the temperature to 190-220 °C to initiate the nucleophilic aromatic substitution polymerization. The solution will become increasingly viscous. Causality: This is the chain-building step. The viscosity increase is a direct, physical indicator of rising molecular weight, a key self-validating metric.

  • Chain Growth: Maintain the temperature for 4-8 hours. The formation of a high molecular weight polymer is often indicated by the "Weissenberg effect," where the viscous solution climbs the mechanical stirrer shaft.

  • Termination & Precipitation: Cool the reaction mixture slightly and terminate the reaction by adding a small amount of a capping agent like 4-fluorobenzophenone or methyl chloride. Pour the viscous polymer solution slowly into a large excess of a non-solvent mixture like methanol/water with vigorous stirring.

  • Purification: The precipitated polymer, which should be fibrous or powdery, is collected by filtration. It must be repeatedly washed with hot deionized water and methanol to remove the solvent and inorganic salts.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight.

Mandatory Visualization: Polymerization Reaction

cluster_reactants Monomers cluster_process Polycondensation cluster_products Products A n  HO-Ar-OH (BHPB) Process K2CO3, Sulfolane Δ (190-220°C) -2n KF, -n H2O A->Process B n  F-Ar'-F (4,4'-Difluorobenzophenone) B->Process C -[O-Ar-O-Ar']n- (Amorphous PAEK) Process->C

Caption: General scheme for PAEK synthesis via nucleophilic substitution.

Safety, Handling, and Storage

Trustworthiness: Acknowledging Data Gaps A specific, comprehensive Safety Data Sheet (SDS) for 1,4-Bis(3-hydroxyphenoxy)benzene is not readily available in public databases. Therefore, a conservative approach based on its chemical class (aromatic phenol and ether) is mandatory. It is sold for research and development purposes only and is not for consumer or medical use.[1][2]

Critical Distinction: The search results frequently conflate this compound with "benzene." It is imperative to understand that 1,4-Bis(3-hydroxyphenoxy)benzene is NOT benzene (CAS 71-43-2). Benzene is a volatile, carcinogenic solvent.[8][9][10] While this molecule contains benzene rings in its structure, its physical and toxicological properties are entirely different and should not be confused.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

  • Avoid Contact: Prevent contact with skin and eyes. Phenolic compounds can be skin irritants.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[2]

Conclusion and Future Outlook

1,4-Bis(3-hydroxyphenoxy)benzene stands as a prime example of rational molecular design. By introducing controlled asymmetry, it provides polymer chemists with a powerful tool to modulate the properties of high-performance PAEKs, transforming them from difficult-to-process materials into versatile, soluble, and film-forming polymers. Its true value is not as a standalone compound but as an enabling building block. Future research will likely focus on incorporating it into novel copolymer structures to further fine-tune properties like dielectric constant, gas permeability, and optical clarity for advanced applications in electronics, aerospace, and membrane technologies.

References

  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • National Center for Biotechnology Information, PubChem. (n.d.). 1,4-Bis(3-chloropropoxy)benzene.
  • Henry County, IN. (n.d.). MATERIAL SAFETY DATA SHEET Benzene.
  • National Center for Biotechnology Information, PubChem. (n.d.). The Fate of Benzene Oxide.
  • Aladdin Scientific. (n.d.). 1, 4-Bis(3-hydroxyphenoxy)benzene, min 96% (HPLC), 1 gram.
  • TCI Chemicals. (n.d.). 1,4-Bis(3-hydroxyphenoxy)benzene | 5085-95-0.
  • ScienceLab.com. (2005). Material Safety Data Sheet Benzene.
  • Ataman Kimya. (n.d.). 1,4-DIHYDROXYBENZENE.
  • PureSynth. (n.d.). 14-Bis(3-Hydroxyphenoxy)Benzene 96.0%(GC).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 626369, 1,4-Bis(3-hydroxyphenoxy)benzene.
  • ResearchGate. (2017). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages.
  • ResearchGate. (2011). Poly(ether ether ketone)s and Poly(ether ether ketone ketone)s Containing Cardo Decahydronaphthalene Groups: Synthesis and Characterization.
  • ResearchGate. (2013). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.

Sources

1,4-Bis(3-hydroxyphenoxy)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Bis(3-hydroxyphenoxy)benzene

This guide provides a comprehensive technical overview of 1,4-Bis(3-hydroxyphenoxy)benzene, a diaryl ether bisphenol compound. It is intended for researchers, chemists, and professionals in materials science and drug development who utilize advanced chemical intermediates. This document details the molecule's fundamental properties, a robust synthesis protocol, key applications, and essential safety and handling procedures, grounding all information in authoritative scientific sources.

Chemical Identity and Physicochemical Properties

1,4-Bis(3-hydroxyphenoxy)benzene, also known by its synonym Hydroquinone Bis(3-hydroxyphenyl) Ether, is an aromatic compound characterized by a central hydroquinone ring linked to two m-phenolic groups via ether bonds.[1][2] This structure imparts a combination of rigidity and conformational flexibility, making it a valuable building block in several fields of chemical science.

The molecular formula for this compound is C₁₈H₁₄O₄ .[1][2] Its molecular weight is 294.31 g/mol .[2]

Caption: 2D Structure of 1,4-Bis(3-hydroxyphenoxy)benzene (CAS: 5085-95-0).

Key physicochemical properties are summarized in the table below, compiled from publicly available databases and supplier specifications.

PropertyValueSource(s)
CAS Number 5085-95-0[1][2]
Molecular Formula C₁₈H₁₄O₄[1][2]
Molecular Weight 294.31 g/mol [2]
Appearance Light yellow to brown crystalline powderTCI Chemicals
Melting Point 125-128 °C[2]
Boiling Point 477.7 °C at 760 mmHg[2]
Density 1.293 g/cm³[2]
Flash Point 242.7 °C[2]
Solubility Almost transparent in MethanolTCI Chemicals

Synthesis and Purification

The synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene is most effectively achieved via a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. This reaction involves the coupling of a di-alkoxide with an aryl halide. A reliable method is the reaction of 1,4-dihydroxybenzene (hydroquinone) with a protected 3-halophenol, or conversely, the reaction of 1,4-dihalobenzene with resorcinol.

The following protocol is adapted from a well-established procedure for synthesizing analogous diaryl ether compounds, ensuring high yield and purity.[3] The causality for this choice rests on the high efficiency and selectivity of the Williamson ether synthesis for forming stable C-O bonds between aromatic systems when a strong base is used to generate the phenoxide nucleophile.

Synthesis_Workflow Reactants 1,4-Dichlorobenzene + Resorcinol (2.2 eq) + K2CO3 (excess) Reaction Heat to Reflux (e.g., 120-140 °C) Monitor by TLC/LC-MS Reactants->Reaction Add to Solvent Solvent Anhydrous DMF Inert Atmosphere (N2) Solvent->Reaction Workup 1. Cool to RT 2. Pour into Water 3. Precipitate Product Reaction->Workup 24-48h Purification 1. Filter Solid 2. Wash with H2O, MeOH 3. Recrystallize (e.g., Toluene/Ethanol) Workup->Purification Crude Solid Product Pure 1,4-Bis(3-hydroxyphenoxy)benzene Purification->Product

Caption: Generalized workflow for the synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene.

Experimental Protocol: Williamson Ether Synthesis
  • Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Charging Reagents: To the flask, add resorcinol (2.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents). The use of excess base is critical to ensure the complete deprotonation of the phenolic hydroxyl groups to form the more potent diphenoxide nucleophile.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. DMF is the solvent of choice due to its high boiling point and its ability to dissolve both the organic reactants and the inorganic base.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to create an inert atmosphere, preventing side reactions.

  • Addition of Electrophile: While stirring, add 1,4-dichlorobenzene (1.0 equivalent) to the mixture. While 1,4-dibromobenzene could also be used and is more reactive, the chloro- variant is often more cost-effective for scale-up.

  • Reaction: Heat the mixture to a gentle reflux (approximately 120-140 °C). The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated dihalobenzene ring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (1,4-dichlorobenzene) is consumed (typically 24-48 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture slowly into a beaker of cold deionized water with vigorous stirring. This step quenches the reaction and precipitates the water-insoluble crude product.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts, followed by a wash with cold methanol to remove unreacted resorcinol.

  • Purification:

    • The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and ethanol.

    • Dry the final product in a vacuum oven at 60-80 °C to yield a pure, crystalline powder.

Applications in Research and Development

This molecule is intended for professional research and manufacturing use only.[2][4] Its bifunctional nature, possessing two nucleophilic hydroxyl groups on a rigid diaryl ether backbone, dictates its primary applications.

Monomer for High-Performance Polymers

The principal application of 1,4-Bis(3-hydroxyphenoxy)benzene is as a specialty monomer in polycondensation reactions. The diaryl ether linkage is a cornerstone of many high-performance polymers, imparting excellent thermal stability, chemical resistance, and desirable mechanical properties.[5] The two terminal hydroxyl groups can react with various co-monomers, such as diacyl chlorides or activated dihalides, to produce:

  • Poly(ether ether ketone)s (PEEK): When reacted with monomers like 4,4'-difluorobenzophenone.

  • Polysulfones (PSU): When reacted with monomers like 4,4'-dichlorodiphenyl sulfone.

  • Polyesters and Polycarbonates: When reacted with terephthaloyl chloride or phosgene, respectively.

The meta-position of the hydroxyl groups on the terminal rings introduces a "kink" into the polymer backbone compared to the linear structure derived from its 4,4'-isomer, which can be strategically used to modify polymer solubility and glass transition temperature.

Scaffold in Medicinal Chemistry

In drug development, rigid aromatic scaffolds are fundamental building blocks.[6] While not an active pharmaceutical ingredient itself, 1,4-Bis(3-hydroxyphenoxy)benzene serves as a valuable core structure for synthesizing more complex molecules. The concept of bioisosterism, where one chemical group is replaced by another with similar physical or chemical properties, is a key strategy in medicinal chemistry to optimize drug-like properties.[7] This diaryl ether can be used as a bioisosteric replacement for less stable or metabolically labile linkers in a lead compound. Researchers can use the two hydroxyl groups as handles for further chemical elaboration to explore structure-activity relationships (SAR) in a drug discovery campaign.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized or purchased 1,4-Bis(3-hydroxyphenoxy)benzene, a suite of analytical techniques is employed. The expected spectral features are outlined below, based on its structure and publicly available spectral data.[1]

  • ¹H NMR: The proton NMR spectrum will be complex due to the multiple aromatic regions. One would expect to see distinct multiplets in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet corresponding to the two phenolic -OH protons will also be present, which will be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (approx. 110-160 ppm), corresponding to the chemically distinct carbon atoms in the three phenyl rings.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion (M⁺) or pseudomolecular ion ([M-H]⁻ or [M+H]⁺) peak corresponding to its molecular weight (m/z ≈ 294.3).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, indicative of the O-H stretching of the phenol groups. Strong absorptions around 1200-1250 cm⁻¹ will correspond to the C-O-C stretching of the diaryl ether linkages.

Safety, Handling, and Storage

As a laboratory chemical, 1,4-Bis(3-hydroxyphenoxy)benzene must be handled with appropriate care. The following safety information is derived from its Safety Data Sheet (SDS).[8]

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of dust.[8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[8]

  • Respiratory Protection: If dust is generated and engineering controls are inadequate, use a NIOSH-approved particulate respirator.

  • General Hygiene: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8]

  • Keep away from strong oxidizing agents.

  • Recommended storage is at room temperature.[2][8]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 626369, 1,4-Bis(3-hydroxyphenoxy)benzene. Available: [Link]

  • Aladdin Scientific. 1, 4-Bis(3-hydroxyphenoxy)benzene, min 96% (HPLC), 1 gram. Available: [Link]

  • PureSynth. 14-Bis(3-Hydroxyphenoxy)Benzene 96.0%(GC). Available: [Link]

  • AA Blocks. Diphenyl Ether. Available: [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 1,4-Dihydroxybenzene. Available: [Link]

  • Google Patents. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
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  • ACG Publications (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Available: [Link]

  • Alcaro, S. et al. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available: [Link]

  • Prime Scholars (2023). Benzene: A Fundamental Chemical with Diverse Applications. Available: [Link]

  • Zhang, Y., & Zhang, Y. (2022). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. Polymer Chemistry. Available: [Link]

  • MDPI (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 626311, 1,3-Bis(4-hydroxyphenoxy)benzene. Available: [Link]

Sources

An In-Depth Technical Guide to 3,3'-(1,4-Phenylenebis(oxy))diphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and materials science is increasingly reliant on the rational design of molecules with precisely tailored properties. Among the vast array of chemical scaffolds, the diaryl ether motif stands out for its unique combination of conformational flexibility and chemical stability. This guide provides a comprehensive technical overview of a specific diaryl ether, 3,3'-(1,4-Phenylenebis(oxy))diphenol, also commonly known as 1,4-Bis(3-hydroxyphenoxy)benzene. As a Senior Application Scientist, my objective is to present not just the fundamental characteristics of this molecule but to delve into the causality behind its synthesis, characterization, and potential applications, offering field-proven insights for the discerning researcher. This document is structured to provide a logical progression from the molecule's basic identity to its synthesis, characterization, and potential utility in advanced applications, grounded in established scientific principles and supported by authoritative references.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physicochemical characteristics.

Nomenclature and Structure

The formal IUPAC name for the compound with the common name 1,4-Bis(3-hydroxyphenoxy)benzene is 3-[4-(3-hydroxyphenoxy)phenoxy]phenol [1]. However, it is also frequently referred to as 3,3'-(1,4-Phenylenebis(oxy))diphenol [1].

Synonyms:

  • 1,4-Bis(3-hydroxyphenoxy)benzene

  • Hydroquinone Bis(3-hydroxyphenyl) Ether[1]

  • 3,3'-(p-Phenylenedioxy)diphenol[1]

CAS Registry Number: 5085-95-0[1]

Molecular Formula: C₁₈H₁₄O₄[1]

Molecular Weight: 294.31 g/mol [2]

The structure consists of a central hydroquinone ring linked via ether bonds at positions 1 and 4 to two resorcinol moieties at their respective 1-positions. The hydroxyl groups of the resorcinol units are located at the 3-position relative to the ether linkage.

Physicochemical Data

A summary of the key physicochemical properties of 3,3'-(1,4-Phenylenebis(oxy))diphenol is presented in the table below. These parameters are critical for predicting its behavior in various experimental settings, including solubility, reactivity, and potential for formulation.

PropertyValueSource
Melting Point125.0 to 128.0 °CTCI Chemicals
Boiling Point (at 760 mmHg)477.7 °CPureSynth[2]
Density1.293 g/cm³PureSynth[2]
Flash Point242.7 °CPureSynth[2]
SolubilityAlmost transparent in MethanolTCI Chemicals

Synthesis of 3,3'-(1,4-Phenylenebis(oxy))diphenol: A Mechanistic Approach

The construction of the diaryl ether linkage is a cornerstone of this synthesis. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is the most logical and historically validated method for this transformation[3][4]. This section will not only provide a detailed protocol but also explain the rationale behind the choice of reagents and conditions.

The Ullmann Condensation: A Reliable Strategy

The Ullmann condensation involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base[3]. For the synthesis of 3,3'-(1,4-Phenylenebis(oxy))diphenol, a plausible and efficient approach involves the double Ullmann condensation of hydroquinone with two equivalents of a 3-halophenol (e.g., 3-bromophenol or 3-iodophenol).

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst hydroquinone Hydroquinone reaction_center + hydroquinone->reaction_center bromophenol 2 x 3-Bromophenol bromophenol->reaction_center catalyst Cu(I) catalyst (e.g., CuI) catalyst->reaction_center base Base (e.g., K₂CO₃) base->reaction_center solvent High-boiling polar aprotic solvent (e.g., DMF, NMP) solvent->reaction_center product 3,3'-(1,4-Phenylenebis(oxy))diphenol reaction_center->product Heat

Figure 1: Proposed synthesis of 3,3'-(1,4-Phenylenebis(oxy))diphenol via Ullmann condensation.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for Ullmann-type reactions and the synthesis of analogous compounds.

Materials:

  • Hydroquinone

  • 3-Bromophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 equivalent), 3-bromophenol (2.2 equivalents), anhydrous potassium carbonate (3.0 equivalents), and copper(I) iodide (0.2 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to hydroquinone.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent oxidation of the copper catalyst and the phenolic reactants.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,3'-(1,4-Phenylenebis(oxy))diphenol.

Causality behind Experimental Choices:

  • Excess 3-Bromophenol: A slight excess of the aryl halide is used to ensure the complete reaction of the difunctional hydroquinone.

  • Anhydrous Conditions: Water can deactivate the catalyst and interfere with the base.

  • High-Boiling Polar Aprotic Solvent: DMF or NMP are excellent solvents for this reaction as they can dissolve the reactants and withstand the high temperatures required for the Ullmann condensation.

  • Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

  • Base: Potassium carbonate is a common and effective base for deprotonating the phenol, making it a more potent nucleophile.

  • Acidic Work-up: The addition of HCl neutralizes the excess base and protonates the phenoxide intermediates.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized molecule is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the central and peripheral rings. The protons on the central hydroquinone ring will likely appear as a singlet due to symmetry. The protons on the terminal hydroxyphenoxy rings will exhibit more complex splitting patterns (doublets, triplets, and doublet of doublets) depending on their coupling with neighboring protons. The hydroxyl protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. The chemical shifts of the carbons will be influenced by the attached oxygen atoms and the aromatic system. Carbons directly attached to oxygen (C-O) will appear at a lower field (higher ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.

  • C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Several sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretching (Aryl Ether): Strong, characteristic bands in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (294.31) is expected.

  • Fragmentation Pattern: The fragmentation pattern will likely involve the cleavage of the ether linkages, leading to fragments corresponding to the hydroxyphenoxy and hydroquinone moieties.

Potential Applications in Drug Development and Materials Science

The unique structural features of 3,3'-(1,4-Phenylenebis(oxy))diphenol make it an attractive building block for various applications, particularly in the fields of drug discovery and advanced materials.

A Scaffold in Medicinal Chemistry

The diaryl ether linkage is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of hydroxyl groups on the terminal phenyl rings of 3,3'-(1,4-Phenylenebis(oxy))diphenol offers several advantages for drug design:

  • Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

  • Derivatization: The hydroxyl groups provide convenient handles for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

  • Potential for Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The presence of multiple hydroxyl groups suggests that this molecule and its derivatives could exhibit radical scavenging activity.

Monomer for High-Performance Polymers

Diaryl ether-containing monomers are precursors to high-performance polymers such as Poly(ether ether ketone) (PEEK) and other poly(aryl ether)s. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Potential Polymerization Pathway:

G monomer1 3,3'-(1,4-Phenylenebis(oxy))diphenol reaction_center + monomer1->reaction_center monomer2 Activated Dihalo-comonomer (e.g., 4,4'-Difluorobenzophenone) monomer2->reaction_center polymer Poly(ether ether ketone) Analog reaction_center->polymer Nucleophilic Aromatic Substitution Polymerization

Figure 2: Potential use of 3,3'-(1,4-Phenylenebis(oxy))diphenol as a monomer in polymerization.

The resulting polymers could find applications in the biomedical field as materials for medical implants and devices due to their potential biocompatibility and biostability. The incorporation of the hydroxyl groups could also allow for post-polymerization modification to attach bioactive molecules or improve surface properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3,3'-(1,4-Phenylenebis(oxy))diphenol. It is intended for research and development purposes only and is not for drug, household, or other uses[2]. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.

Conclusion

3,3'-(1,4-Phenylenebis(oxy))diphenol is a molecule with significant potential, bridging the gap between medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies like the Ullmann condensation. The presence of reactive hydroxyl groups on a stable diaryl ether backbone makes it a versatile platform for the development of novel therapeutics and high-performance polymers. This guide has provided a detailed technical overview to empower researchers to explore the full potential of this intriguing molecule. Further research into its biological activities and polymerization behavior is warranted and promises to yield exciting new discoveries.

References

  • PubChem. 1,4-Bis(3-hydroxyphenoxy)benzene. National Center for Biotechnology Information. [Link]

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  • PubChem. 3-[4-(3-hydroxyphenoxy)phenoxy]phenol. National Center for Biotechnology Information. [Link]

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  • MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. [Link]

  • ResearchGate. Synthesis and crystal structure of 1,3-bis[(3,4-dicyano)phenoxy]-4,6-dinitro-benzene, C22H8N6O6. [Link]

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  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • RSC Publishing. 1,3-Bis(4′-carboxylatophenoxy)benzene and 3,5-bis(1-imidazoly)pyridine derived Zn(ii)/Cd(ii) coordination polymers: synthesis, structure and photocatalytic properties. [Link]

  • PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

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Solubility Profile of 1,4-Bis(3-hydroxyphenoxy)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(3-hydroxyphenoxy)benzene is a molecule of significant interest in polymer chemistry and materials science, often employed as a monomer in the synthesis of high-performance polymers such as polycarbonates and thermosetting resins.[1][2] Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and processing. This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(3-hydroxyphenoxy)benzene, rooted in the fundamental principles of solute-solvent interactions. Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes the theoretical framework for predicting solubility, presents qualitative solubility information inferred from patent literature, and offers a detailed, field-proven experimental protocol for researchers to determine solubility in their own laboratory settings.

Introduction to 1,4-Bis(3-hydroxyphenoxy)benzene

1,4-Bis(3-hydroxyphenoxy)benzene, with the chemical formula C₁₈H₁₄O₄, is an aromatic compound characterized by a central benzene ring linked to two 3-hydroxyphenoxy groups via ether linkages. This structure imparts a combination of rigidity from the aromatic rings and some conformational flexibility due to the ether bonds. The presence of two terminal hydroxyl groups makes it a valuable diol for polymerization reactions.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 294.31 g/mol TCI Chemicals
Melting Point 125.0 to 128.0 °CTCI Chemicals
Appearance Light yellow to brown powder/crystalTCI Chemicals
CAS Number 5085-95-0TCI Chemicals

Understanding the solubility of this compound is paramount for its application. For instance, in polymerization processes, the choice of solvent can significantly influence the reaction kinetics, polymer chain length, and overall processability. In drug development, while this specific molecule is not a typical active pharmaceutical ingredient, understanding the solubility of structurally related polyphenolic compounds is crucial for formulation and delivery.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound. This principle is governed by the polarity of the solute and the solvent, as well as their capacity for intermolecular interactions such as hydrogen bonding and van der Waals forces.

The structure of 1,4-Bis(3-hydroxyphenoxy)benzene features both polar and non-polar characteristics:

  • Polar Moieties: The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. The ether linkages (-O-) can act as hydrogen bond acceptors.

  • Non-Polar Moieties: The three benzene rings contribute to a significant non-polar character, favoring interactions with non-polar solvents through π-π stacking and van der Waals forces.

This dual nature suggests that 1,4-Bis(3-hydroxyphenoxy)benzene will exhibit preferential solubility in solvents that can effectively interact with both its polar and non-polar regions.

Qualitative Solubility of 1,4-Bis(3-hydroxyphenoxy)benzene

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Likely SolubleThese solvents can accept hydrogen bonds from the hydroxyl groups of the solute and have sufficient polarity to interact with the ether linkages, while also having organic character to solvate the benzene rings.
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThese solvents can both donate and accept hydrogen bonds, leading to strong interactions with the solute's hydroxyl groups. The vendor TCI Chemicals notes "almost transparency" in methanol, indicating good solubility.
Non-Polar Aromatic Toluene, XyleneLikely Soluble to Sparingly SolublePatent literature suggests the use of these solvents in reactions involving this compound, indicating at least partial solubility.[2] The aromatic nature of these solvents facilitates π-π stacking with the benzene rings of the solute.
Halogenated Dichloromethane, ChloroformLikely Soluble to Sparingly SolubleThese solvents have been mentioned in the context of synthesizing polymers from similar phenolic monomers, suggesting they can be suitable solvents.[2]
Non-Polar Aliphatic Hexane, HeptaneLikely InsolubleThe large, non-polar aliphatic chains of these solvents have weak interactions with the polar hydroxyl and ether groups of the solute, making dissolution energetically unfavorable.

Causality of Solubility: Solvent Properties Matter

The predicted solubility trends can be explained by examining the physicochemical properties of the solvents.

G Solute 1,4-Bis(3-hydroxyphenoxy)benzene (Solute) Polarity Solvent Polarity (Dielectric Constant) Solute->Polarity Dipole-Dipole Interactions H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) Solute->H_Bonding H-Bonding with -OH and -O- groups Dispersion Dispersion Forces (van der Waals, π-π) Solute->Dispersion Aromatic Rings Solubility Solubility Polarity->Solubility Influences H_Bonding->Solubility Strongly Influences Dispersion->Solubility Influences

Caption: Key intermolecular forces governing the solubility of 1,4-Bis(3-hydroxyphenoxy)benzene.

A high dielectric constant generally indicates a polar solvent that can help to stabilize the polar functional groups of the solute.[3] The ability of a solvent to participate in hydrogen bonding is critical for dissolving compounds with hydroxyl groups. Solvents with aromatic character can engage in favorable π-π interactions with the benzene rings of the solute.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 1,4-Bis(3-hydroxyphenoxy)benzene in an organic solvent. This protocol is based on the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of 1,4-Bis(3-hydroxyphenoxy)benzene in a given organic solvent at a specified temperature.

Materials:

  • 1,4-Bis(3-hydroxyphenoxy)benzene (purity >96%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of 1,4-Bis(3-hydroxyphenoxy)benzene to a vial. The excess solid is crucial to ensure equilibrium with the saturated solution. b. Accurately pipette a known volume of the selected organic solvent into the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. d. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: a. Prepare a series of standard solutions of 1,4-Bis(3-hydroxyphenoxy)benzene of known concentrations in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV). c. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of the diluted sample from the calibration curve. e. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with shaking (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G J Calculate solubility G->J H Prepare calibration standards I Generate calibration curve H->I I->J

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion and Implications for Researchers

The solubility of 1,4-Bis(3-hydroxyphenoxy)benzene is a critical parameter that dictates its utility in various scientific and industrial applications. While quantitative data is sparse in the public domain, a strong understanding of its chemical structure and the principles of solute-solvent interactions allows for reasoned predictions of its solubility behavior. This guide provides a theoretical framework, qualitative solubility information, and a robust experimental protocol to empower researchers to determine the solubility of this compound in solvents relevant to their work. For professionals in drug development, the methodologies and principles outlined here are transferable to the characterization of other polyphenolic compounds, aiding in formulation and preclinical studies.

References

  • US Patent 8,772,385 B2, "Polycarbonate resin composition and formed product thereof.
  • Chinese Patent CN101421324A, "Method for producing thermosetting resin, thermosetting composition containing the same, molded body, cured body, and electronic device containing the same.
  • Gamsjäger, H., et al. "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Avdeef, A., et al. "Equilibrium solubility measurement of ionizable drugs–consensus recommendations for improving data quality." ADMET & DMPK 4.2 (2016): 117-178.
  • Wikipedia, "Solvent." [Link]

  • US Patent Application Publication US 2012/0301766 A1.
  • Higuchi, T., and K. A. Connors. "Phase-solubility techniques.

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crystal structure of 1,4-Bis(3-hydroxyphenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Determination of 1,4-Bis(3-hydroxyphenoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(3-hydroxyphenoxy)benzene is a molecule of significant interest due to its structural features: a rigid central aromatic core flanked by flexible ether linkages and terminated by hydrogen-bonding hydroxyl groups. This combination suggests potential applications in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. Despite its foundational structure, a detailed, publicly available single-crystal X-ray diffraction analysis is not readily found in scientific literature. This guide, therefore, serves as a comprehensive roadmap for the researcher tasked with determining its crystal structure. We provide a validated, step-by-step approach from synthesis and purification to single-crystal growth and X-ray diffraction analysis. This document is structured not as a review of existing data, but as a proactive, field-proven protocol, explaining the causality behind each experimental choice to empower researchers to successfully elucidate the solid-state structure of this and similar molecules.

Introduction: The Rationale for Structural Elucidation

The precise three-dimensional arrangement of molecules in a crystal lattice dictates a compound's bulk properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for identifying polymorphs, designing stable formulations, and comprehending drug-receptor interactions. The benzene moiety is the most prevalent ring system in marketed drugs, often acting as a critical scaffold.[1] Therefore, understanding the supramolecular assembly of multi-ring systems like 1,4-Bis(3-hydroxyphenoxy)benzene provides foundational knowledge for rational drug design.

This molecule, with its C18H14O4 formula, possesses key features for forming complex supramolecular architectures:

  • Hydrogen Bond Donors/Acceptors: The two terminal hydroxyl (-OH) groups are potent sites for hydrogen bonding, which is a primary driver of crystal packing.

  • Aromatic Systems: The three phenyl rings offer the potential for π-π stacking and C-H···π interactions.

  • Conformational Flexibility: The C-O-C ether linkages allow for significant rotational freedom, meaning the molecule can adopt various conformations, potentially leading to polymorphism.

This guide provides the necessary protocols to uncover these structural nuances.

Synthesis and Purification

A reliable synthesis and rigorous purification are prerequisites for growing high-quality single crystals. An Ullmann-type condensation reaction is a robust and logical approach for synthesizing diaryl ethers.

Proposed Synthesis Pathway

The synthesis involves the coupling of hydroquinone with a suitable 3-halophenol derivative, followed by a deprotection step if necessary. Using 3-bromophenol and protecting the hydroxyl group is a common strategy to prevent self-coupling and other side reactions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Deprotection A 3-Bromophenol C 1-Bromo-3-(tert-butyldimethylsilyloxy)benzene A->C Protection of -OH group B tert-Butyldimethylsilyl chloride (TBDMSCl) Imidazole, DMF F Protected Intermediate C->F 2 equivalents D Hydroquinone D->F E Copper(I) iodide (CuI) L-proline, K2CO3, DMSO H 1,4-Bis(3-hydroxyphenoxy)benzene F->H Removal of TBDMS groups G Tetrabutylammonium fluoride (TBAF) THF

Caption: Proposed synthetic workflow for 1,4-Bis(3-hydroxyphenoxy)benzene.

Detailed Experimental Protocol: Synthesis
  • Protection: To a solution of 3-bromophenol (2.0 eq) and imidazole (2.2 eq) in anhydrous dimethylformamide (DMF), add TBDMSCl (2.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, extract the product with diethyl ether and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under vacuum to yield 1-bromo-3-(tert-butyldimethylsilyloxy)benzene.

  • Ullmann Condensation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine hydroquinone (1.0 eq), the protected bromophenol (2.1 eq), CuI (0.2 eq), L-proline (0.4 eq), and K₂CO₃ (2.5 eq) in anhydrous DMSO. Heat the mixture to 90-110°C for 24-48 hours. Monitor the reaction by TLC or LC-MS. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification of Intermediate: Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the protected intermediate.

  • Deprotection: Dissolve the purified intermediate in tetrahydrofuran (THF). Add a 1M solution of TBAF in THF (2.5 eq) and stir at room temperature for 2-4 hours. Monitor by TLC. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Dry the organic phase and concentrate under reduced pressure.

  • Final Purification: Purify the final product, 1,4-Bis(3-hydroxyphenoxy)benzene, by column chromatography (silica, hexane/ethyl acetate) to obtain a crystalline solid. Verify the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Commercial suppliers report the material as a light yellow to brown powder or crystal.[2]

Single Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. It requires a highly pure compound (>98%) and systematic screening of crystallization conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Key Crystallization Techniques

A. Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap (e.g., Parafilm with pinholes) to allow the solvent to evaporate over days or weeks.

  • Protocol:

    • Dissolve 5-10 mg of purified compound in a minimal amount of a chosen solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture like chloroform/hexane) in a small, clean vial.

    • Gently warm if necessary to fully dissolve.

    • Cover the vial with Parafilm and puncture it with 1-3 small holes using a needle.

    • Place the vial in a vibration-free location at a constant temperature.

    • Observe periodically for crystal growth.

B. Vapor Diffusion (Solvent/Anti-Solvent): This technique is highly effective for molecules that are too soluble in one solvent but insoluble in another. A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. As the anti-solvent vapor slowly diffuses into the solution, the solubility of the compound decreases, promoting slow crystallization.

  • Protocol:

    • Dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., chloroform, dichloromethane) in a small open vial.

    • Place this small vial inside a larger, sealable jar containing 2-3 mL of a "poor" solvent (the anti-solvent, e.g., hexane, pentane, diethyl ether).

    • Seal the larger jar and leave it undisturbed. The vapor of the anti-solvent will gradually mix with the good solvent, inducing crystallization.

C. Rationale for Solvent Selection: The choice of solvent is critical. For 1,4-Bis(3-hydroxyphenoxy)benzene, a molecule with moderate polarity, a range of solvents should be screened.

  • Polar Protic: Methanol, Ethanol (can participate in hydrogen bonding).

  • Polar Aprotic: Acetone, Ethyl Acetate, THF.

  • Less Polar: Chloroform, Dichloromethane.

  • Nonpolar (as anti-solvents): Hexane, Pentane.

A systematic screening using a 24- or 96-well crystallization plate is highly recommended to test multiple solvent/anti-solvent combinations efficiently.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the process of structure determination can begin. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid.[3]

G A 1. Crystal Selection & Mounting (Microscope, Cryoloop) B 2. Preliminary Screening (Unit Cell & Crystal Quality Check) A->B C 3. Data Collection (Full sphere of diffraction data collected on a diffractometer) B->C Good quality? D 4. Data Reduction & Integration (Correction for experimental factors, intensity extraction) C->D E 5. Structure Solution (Phase problem solved to get initial atomic positions, e.g., using Direct Methods) D->E F 6. Structure Refinement (Least-squares refinement of atomic positions, thermal parameters) E->F G 7. Structure Validation & Analysis (Check for errors, analyze geometry, intermolecular interactions) F->G F->G Iterative Process H 8. Final Report Generation (CIF file, tables, diagrams) G->H

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Step-by-Step SC-XRD Protocol
  • Crystal Mounting: Carefully select a high-quality crystal under a microscope. Using a cryoloop, pick up the crystal in a drop of cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head. The rapid cooling vitrifies the solvent and minimizes thermal motion during data collection.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a full sphere of data.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data.

    • Solution: The "phase problem" is solved to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

    • Refinement: This initial model is refined using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated by its R-factor (R1), which should ideally be below 5% for a well-defined structure.

  • Data Deposition: The final structural information is compiled into a Crystallographic Information File (CIF), which should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to make the structure available to the scientific community.

Analysis of the Crystal Structure: What to Expect

While the precise structure is unknown, we can predict the key interactions that will govern its crystal packing based on its molecular features.

Intramolecular Conformation

The flexibility of the ether linkages is a key feature. The analysis should detail the torsion angles of the C-O-C-C bonds, which define the overall shape of the molecule (e.g., linear, bent, or helical). The orientation of the terminal hydroxyl groups will also be critical.

Intermolecular Interactions

This is the core of the packing analysis. The primary interactions to investigate are:

  • Hydrogen Bonding: The hydroxyl groups are expected to form strong O-H···O hydrogen bonds, potentially creating chains, dimers, or more complex 2D or 3D networks. The geometry (D-H···A distance and angle) of these bonds must be analyzed and tabulated.

  • π-π Stacking: The phenyl rings may stack on top of each other. The analysis should quantify these interactions by measuring the centroid-to-centroid distance (typically 3.3-3.8 Å) and the slip angle between the rings.

  • C-H···π Interactions: Hydrogen atoms attached to one phenyl ring can interact with the electron-rich face of an adjacent ring, acting as weak hydrogen bonds that contribute to the overall lattice energy.

G cluster_0 Expected Intermolecular Interactions A Molecule 1 B Molecule 2 A->B O-H···O Hydrogen Bond C Molecule 3 A->C C-H···π Interaction B->C π-π Stacking (Face-to-Face)

Caption: Key intermolecular forces expected in the crystal lattice.

Crystallographic Data Summary

The final analysis will be summarized in a standard crystallographic table. The following is an illustrative template for the expected data:

ParameterIllustrative Data for C₁₈H₁₄O₄
Empirical formulaC₁₈H₁₄O₄
Formula weight294.29 g/mol
Temperature100(2) K
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a, b, c [Å]e.g., 10.5, 8.2, 15.1
α, β, γ [°]e.g., 90, 95.5, 90
Volume [ų]e.g., 1275
Z (molecules/unit cell)4
Density (calculated)e.g., 1.53 Mg/m³
Goodness-of-fit on F²e.g., 1.05
Final R indices [I > 2σ(I)]R1 = e.g., 0.045, wR2 = e.g., 0.110
R indices (all data)R1 = e.g., 0.060, wR2 = e.g., 0.125

Conclusion and Relevance to Drug Development

Successfully determining the provides invaluable data for both materials scientists and drug developers. This guide outlines a robust, logical, and experimentally sound pathway to achieve this goal. For medicinal chemists, this structural information enables the design of analogues with improved solid-state properties. For formulation scientists, it is the first step in understanding polymorphism, which has profound implications for the stability, dissolution, and ultimate therapeutic efficacy of a drug candidate. By following the detailed protocols within this guide, researchers are well-equipped to elucidate the solid-state architecture of this molecule and contribute fundamental knowledge to the fields of chemistry and pharmaceutical science.

References

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  • US Patent US5344980A, "Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)
  • Fun, H.-K., et al. "Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol." IUCrData, vol. 7, no. 5, 2022, x220468. PubMed Central, [Link]. Accessed January 25, 2026.

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  • Ward, S. C., et al. "Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one)." Molecules, vol. 26, no. 1, 2021, p. 176. MDPI, [Link]. Accessed January 25, 2026.

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Methodological & Application

Application Note: Synthesis and Characterization of High-Performance Polyethers Utilizing 1,4-Bis(3-hydroxyphenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Advanced Poly(aryl ether)s

Aromatic polyethers, a class of high-performance thermoplastics, are distinguished by their exceptional thermal stability, robust mechanical properties, and remarkable chemical resistance.[1] Polymers such as Polyetheretherketone (PEEK) are at the forefront of this class, finding critical applications in aerospace, automotive, and medical industries.[1][2] The synthesis of these advanced materials is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization.[3][4] This application note provides a comprehensive guide to the synthesis of a high-performance polyether using 1,4-Bis(3-hydroxyphenoxy)benzene , a meta-substituted bisphenol monomer that imparts unique solubility and processing characteristics to the final polymer. The protocol details a step-growth polymerization with an activated dihalo-comonomer, offering researchers a robust framework for developing novel poly(aryl ether)s.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The formation of the aryl ether linkage in this system is governed by the SNAr mechanism. This process is a step-growth polymerization involving the reaction between a bisphenate nucleophile and an activated aromatic dihalide.[1]

Key Mechanistic Steps:

  • Deprotonation: The weakly acidic hydroxyl protons of 1,4-Bis(3-hydroxyphenoxy)benzene are removed by a weak base, typically anhydrous potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent. This in-situ deprotonation generates a highly reactive bisphenoxide nucleophile.[4]

  • Nucleophilic Attack: The generated bisphenoxide attacks the electron-deficient aromatic ring of an activated dihalide monomer (e.g., 4,4'-difluorobenzophenone). The reaction is directed to the carbon atom bearing the halogen (the ipso-carbon).[5]

  • Activation is Key: For the nucleophilic attack to be efficient, the dihalide monomer must contain a strong electron-withdrawing group (EWG), such as a ketone or sulfone, positioned ortho or para to the leaving halogen atoms. This EWG stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction.[3][5]

  • Chain Propagation: As this reaction repeats at both ends of the monomers, the polymer chain grows, with the molecular weight increasing throughout the course of the polymerization. The process is driven to completion by the formation of a stable ether bond and an inorganic salt byproduct (e.g., potassium fluoride).

Caption: General reaction scheme for polyether synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a poly(aryl ether ketone) from 1,4-Bis(3-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone.

Materials and Reagents
Reagent / MaterialGradeSupplierPurpose
1,4-Bis(3-hydroxyphenoxy)benzene>99% PurityMajor Chemical SupplierMonomer (Nucleophile)
4,4'-Difluorobenzophenone>99% PurityMajor Chemical SupplierMonomer (Electrophile)
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderMajor Chemical SupplierBase
Diphenyl Sulfone≥99%Major Chemical SupplierHigh-boiling Solvent
TolueneAnhydrousMajor Chemical SupplierAzeotroping Agent
MethanolACS GradeMajor Chemical SupplierPrecipitation/Washing
Deionized WaterHigh PurityIn-houseWashing
Equipment Specification
500 mL Three-neck round-bottom flaskGround glass joints
Mechanical Stirrer AssemblyWith glass stir rod and PTFE blade
Dean-Stark Trap & CondenserFor azeotropic water removal
Nitrogen/Argon Gas Inlet & BubblerTo maintain inert atmosphere
Heating Mantle & Temperature ControllerFor precise temperature control
Buchner Funnel & Filter FlaskFor polymer isolation
Vacuum OvenFor drying the final product
Step-by-Step Synthesis Procedure

Rationale for Self-Validation: This protocol is designed to be self-validating. The successful formation of a high-molecular-weight, fibrous polymer that precipitates upon addition to methanol is the primary indicator of a successful reaction. Subsequent characterization will confirm the structure and properties.

  • Monomer and Reagent Preparation (The Foundation of Success):

    • Dry 1,4-Bis(3-hydroxyphenoxy)benzene (29.43 g, 0.10 mol) and 4,4'-difluorobenzophenone (21.82 g, 0.10 mol) in a vacuum oven at 100 °C for at least 12 hours. Causality: Achieving high molecular weight via step-growth polymerization requires precise 1:1 stoichiometry. Removing residual moisture is critical as water can interfere with the formation of the phenoxide.

    • Grind the anhydrous potassium carbonate (15.20 g, 0.11 mol, 10% molar excess) to a fine powder using a mortar and pestle. Causality: A fine powder provides a larger surface area, ensuring efficient and complete deprotonation of the bisphenol.

  • Reaction Setup (Ensuring an Inert Environment):

    • Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a nitrogen inlet. Ensure all glassware is flame-dried or oven-dried immediately before use.

    • Establish a positive flow of dry nitrogen through the system to create an inert atmosphere. Causality: An inert atmosphere is crucial to prevent oxidation of the phenoxide and polymer at high temperatures, which would lead to dark-colored, lower-molecular-weight products.

  • Polymerization Reaction (The Core Synthesis):

    • Charge the flask with the dried monomers, potassium carbonate, diphenyl sulfone (150 mL), and toluene (40 mL).

    • Begin stirring to create a uniform slurry.

    • Heat the reaction mixture to 150-160 °C. At this temperature, the toluene will reflux, azeotropically removing any residual water and the water formed during phenoxide formation. Collect the water in the Dean-Stark trap over 2-4 hours.

    • Once water evolution ceases, carefully drain the toluene from the Dean-Stark trap and slowly increase the temperature of the reaction mixture to 320 °C.

    • Maintain the reaction at 320 °C for 6-8 hours. Causality: High temperatures are required to ensure the polymer remains in solution and to drive the SNAr reaction to high conversion, which is necessary for achieving high molecular weight. A noticeable increase in viscosity will be observed as the polymer chains grow. The reaction is typically complete when the solution becomes very thick and the stirrer struggles to maintain agitation.

  • Polymer Isolation and Purification (Harvesting the Product):

    • Allow the reaction mixture to cool to approximately 150 °C.

    • Slowly pour the hot, viscous polymer solution into a blender containing rapidly stirring methanol (1 L). This will cause the polymer to precipitate as a fibrous or powdered solid.

    • Filter the polymer using a Buchner funnel.

    • To purify the polymer, re-slurry the solid in boiling deionized water (1 L) for 1 hour to dissolve inorganic salts. Filter while hot. Repeat this step twice.

    • Finally, boil the polymer in methanol (1 L) for 1 hour to remove residual diphenyl sulfone solvent. Filter the polymer.

    • Dry the purified white/beige polymer in a vacuum oven at 120 °C overnight or until a constant weight is achieved.

Characterization of the Synthesized Polyether

Thorough characterization is essential to confirm the chemical structure, molecular weight, and thermal properties of the synthesized polymer.

TechniquePurposeExpected Outcome / Observation
FTIR Spectroscopy Confirm functional groupsDisappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of the characteristic aryl ether (Ar-O-Ar) stretch (~1240 cm⁻¹).[6][7]
¹H & ¹³C NMR Spectroscopy Elucidate polymer structureSpectra should correspond to the proposed repeating unit, confirming the connectivity of the monomers.[6][7]
Gel Permeation (GPC) Determine molecular weight & PDISuccessful polymerization should yield a high number-average molecular weight (Mₙ > 20,000 g/mol ) with a Polydispersity Index (PDI) approaching 2.0, typical for step-growth polymerization.[8]
Differential Scanning (DSC) Measure thermal transitionsDetermination of the glass transition temperature (T₉) and melting temperature (Tₘ), which are key indicators of the material's service temperature.[1][2]
Thermogravimetric Analysis (TGA) Assess thermal stabilityThe polymer should exhibit high thermal stability, with a 5% weight loss temperature typically exceeding 500 °C in a nitrogen atmosphere.[2][6]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Polymer Viscosity / Brittle Product 1. Impure monomers. 2. Incorrect stoichiometry. 3. Presence of water or oxygen. 4. Insufficient reaction time/temperature.1. Recrystallize monomers before use. 2. Weigh monomers accurately. 3. Ensure a dry, inert reaction setup. 4. Increase reaction time or temperature slightly.
Dark Polymer Color Oxidation of phenoxide/polymer at high temperature.Improve the inert atmosphere; ensure a positive N₂/Ar flow throughout the reaction.
Incomplete Precipitation Polymer has some solubility in the precipitating solvent.Use a different non-solvent or a mixture (e.g., methanol/water). Ensure the polymer solution is added to a large excess of the non-solvent.
Salts Remain in Final Product Insufficient washing.Increase the number of hot water washes or extend the washing time.

Applications of Derived Polyethers

Polyethers synthesized using 1,4-Bis(3-hydroxyphenoxy)benzene are high-performance materials suitable for demanding applications where thermal and chemical stability are paramount. The meta-linkages from the bisphenol can enhance solubility in certain organic solvents, improving processability for applications such as:

  • Advanced Coatings: Used in high-performance protective coatings for industrial, automotive, and aerospace applications due to their excellent chemical and wear resistance.[9][10]

  • Membranes: For gas separation and water filtration, where tailored pore structures and chemical stability are required.

  • Composite Matrices: As a tough and durable matrix for carbon or glass fiber-reinforced composites.

  • Electronics: As high-temperature insulators and dielectrics in demanding electronic components.[11]

References

  • Characterization of Polyetheretherketone and Other Engineering Thermoplastics. DTIC. Available at: [Link]

  • Theoretical Study of the Synthesis of Aromatic Polyethers by the Nucleophilic Aromatic Substitution between Fluoro Aromatic Compounds and Phenoxides. Macromolecules. Available at: [Link]

  • The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. American Journal of Biochemistry and Biotechnology. Available at: [Link]

  • Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. ResearchGate. Available at: [Link]

  • Technical Application of Polyether Polyol in High-Performance Coating Systems. LinkedIn. Available at: [Link]

  • Preparation and characterization of poly(ether ether ketone) derivatives. ResearchGate. Available at: [Link]

  • One-Pot Upcycling of Polycarbonate into BPA-Poly(ether-carbonate) Polyols for Polyurethane Applications. TUE Research Portal. Available at: [Link]

  • What Are the Main Applications of Polyether Polyol. Nanjing Chemical Material Corp. Available at: [Link]

  • 1,4-Bis(3-hydroxyphenoxy)benzene. PubChem. Available at: [Link]

  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • Synthesis of aromatic polyesters derived from bisphenol-A and bis(hydroxyphenyl)butane with diacyl chloride monomers. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Wiley Online Library. Available at: [Link]

  • Research Progress on Polyether Ether Ketone (PEEK) Composite Coatings: A Review. Preprints.org. Available at: [Link]

  • What are the emerging applications of polyether polyols? Koyon. Available at: [Link]

  • Development And High-End Application Of Functional Polyether Polyol. Knowledge. Available at: [Link]

  • Poly(arylene ether azomethine)s: Synthesis by Aldimine-Activated Nucleophilic Aromatic Substitution, Characterization, and Thin Films Morphological Study. Macromolecules. Available at: [Link]

  • Scalable Synthesis of Thymol-Based Bisphenol E Epoxy Monomer and Related Thermosets with Low Dielectric Constant and Density and Improved Resistance to Hygrothermal Aging. ACS Publications. Available at: [Link]

  • Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters. ResearchGate. Available at: [Link]

  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. University of Minnesota Digital Conservancy. Available at: [Link]

  • Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. PubMed Central. Available at: [Link]

  • Characterization and exposure of polyetheretherketone (PEEK) to fluid environments. Semantic Scholar. Available at: [Link]

  • Polyvinyl chloride. Wikipedia. Available at: [Link]

  • Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

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  • A Deep Dive into the Versatility of CASE Polyether Polyol. Jiahua Chemicals. Available at: [Link]

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Application Notes and Protocols: 1,4-Bis(3-hydroxyphenoxy)benzene in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Advanced Pharmaceutical Materials

1,4-Bis(3-hydroxyphenoxy)benzene, also known as Hydroquinone Bis(3-hydroxyphenyl) Ether, is an aromatic diol with a unique structural configuration that presents significant opportunities in the realm of pharmaceutical sciences. While not commonly documented as a direct intermediate in the synthesis of small-molecule active pharmaceutical ingredients (APIs), its true potential lies in its role as a specialized monomer for the creation of high-performance polymers with biomedical applications. The meta-linked phenoxy groups offer a distinct advantage, potentially imparting greater flexibility and solubility to the resulting polymers compared to their para-linked counterparts.

These characteristics make polymers derived from 1,4-Bis(3-hydroxyphenoxy)benzene prime candidates for use in advanced drug delivery systems, medical device coatings, and as biocompatible scaffolds. This guide provides an in-depth exploration of the synthesis of this monomer, its polymerization into advanced materials, and the analytical protocols required for its characterization, tailored for researchers and professionals in drug development and biomedical engineering.

Physicochemical Properties of 1,4-Bis(3-hydroxyphenoxy)benzene

A thorough understanding of the physicochemical properties of 1,4-Bis(3-hydroxyphenoxy)benzene is crucial for its effective use.

PropertyValueSource
Molecular Formula C₁₈H₁₄O₄[1]
Molecular Weight 294.31 g/mol [2]
CAS Number 5085-95-0[3]
Appearance Light yellow to brown powder/crystal[3]
Melting Point 125.0 to 128.0 °C[3]
Boiling Point (est.) 477.7 °C at 760 mmHg[2]
Purity (typical) >96.0% (GC)[3]

Synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene: A Protocol

The synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This protocol details the reaction between hydroquinone and a protected 3-halophenol, followed by deprotection.

Diagram of Synthesis Workflow

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A Hydroquinone + 2 eq. 1-Bromo-3-(methoxymethoxy)benzene B Reaction in polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) A->B C Formation of protected intermediate: 1,4-Bis(3-(methoxymethoxy)phenoxy)benzene B->C D Protected Intermediate E Acidic hydrolysis (e.g., HCl in methanol) D->E F Final Product: 1,4-Bis(3-hydroxyphenoxy)benzene E->F

Caption: Two-step synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene.

Experimental Protocol

Step 1: Synthesis of 1,4-Bis(3-(methoxymethoxy)phenoxy)benzene

  • To a dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add hydroquinone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and N,N-dimethylformamide (DMF).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add 1-bromo-3-(methoxymethoxy)benzene (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection to Yield 1,4-Bis(3-hydroxyphenoxy)benzene

  • Dissolve the crude protected intermediate from Step 1 in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude 1,4-Bis(3-hydroxyphenoxy)benzene by column chromatography on silica gel.

Application in Pharmaceutical Polymer Synthesis: Poly(ether ether ketone)s

A primary application of 1,4-Bis(3-hydroxyphenoxy)benzene is as a monomer in the synthesis of poly(aryl ether ketones) (PAEKs). These are high-performance thermoplastics with excellent thermal stability and chemical resistance. Poly(ether ether ketone) (PEEK) is a well-known member of this family and is used in medical implants due to its biocompatibility and mechanical properties that mimic bone.[4]

The use of 1,4-Bis(3-hydroxyphenoxy)benzene as the bisphenol monomer introduces meta-linkages into the polymer backbone. This structural feature disrupts the packing of polymer chains, leading to a more amorphous polymer with a lower melting point and potentially enhanced solubility in organic solvents. These properties can be highly advantageous for creating processable polymers for drug delivery systems, where the polymer must be dissolved to encapsulate a drug and then formed into a desired shape (e.g., microspheres, films, or fibers).[3][5][6]

Diagram of Polymerization Workflow

Monomer 1,4-Bis(3-hydroxyphenoxy)benzene + 4,4'-Difluorobenzophenone Reaction Nucleophilic Aromatic Substitution High-boiling aprotic solvent (e.g., Diphenyl sulfone) Base (e.g., K₂CO₃) High temperature (>300 °C) Monomer->Reaction Polymer Poly(ether ether ketone) with meta-linkages Reaction->Polymer Purification Precipitation, Washing, and Drying Polymer->Purification Characterization GPC, NMR, FTIR, DSC, TGA Purification->Characterization Application Drug Delivery Matrix / Medical Device Coating Characterization->Application

Caption: Workflow for the synthesis and application of a PEEK polymer.

Polymerization Protocol
  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 1,4-Bis(3-hydroxyphenoxy)benzene (1.0 eq), 4,4'-difluorobenzophenone (1.0 eq), anhydrous potassium carbonate (1.1 eq), and diphenyl sulfone as the solvent.

  • Heat the mixture to approximately 200 °C under a nitrogen purge to remove any residual water azeotropically with a co-solvent like toluene.

  • After removal of water, increase the temperature to 300-320 °C to initiate polymerization.

  • Maintain the reaction at this temperature for 1-3 hours. The viscosity of the mixture will increase significantly as the polymer forms.

  • Once the desired viscosity is achieved, cool the reaction mixture.

  • The solid polymer can be isolated by milling the solidified mass and washing with acetone and water to remove the solvent and inorganic salts.

  • Dry the resulting polymer powder under vacuum at an elevated temperature (e.g., 120 °C).

Potential Pharmaceutical Applications

  • Controlled Drug Release: The synthesized polymer can be used to create matrices for the controlled release of therapeutic agents. The polymer's degradation rate and drug diffusion characteristics can be tuned by adjusting its molecular weight and blending it with other biodegradable polymers.[3][5][7]

  • Medical Device Coatings: The excellent chemical resistance and potential biocompatibility of PAEKs make them suitable for coating medical implants and devices to improve their longevity and reduce adverse reactions.

  • Nanoparticle Drug Delivery: The polymer can be formulated into nanoparticles for targeted drug delivery. The enhanced solubility of this meta-linked PEEK derivative may facilitate the use of various nanoparticle fabrication techniques.[8]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to ensure the quality and consistency of both the monomer and the final polymer.

TechniquePurposeProtocol Summary
¹H and ¹³C NMR Structural verification and purity assessment of the monomer and polymer.Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a high-field NMR spectrometer.
FTIR Spectroscopy Identification of functional groups.Analyze the sample as a KBr pellet or using an ATR accessory. Look for characteristic peaks for O-H, C-O-C, and C=O bonds.
HPLC Purity determination of the monomer.Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).
Gel Permeation Chromatography (GPC) Determination of the molecular weight and molecular weight distribution of the polymer.Dissolve the polymer in a suitable solvent (e.g., NMP with LiBr) and analyze using a GPC system calibrated with polystyrene standards.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting temperature (Tm).Heat the polymer sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
Thermogravimetric Analysis (TGA) Assessment of thermal stability.Heat the polymer sample in a nitrogen or air atmosphere at a controlled rate and monitor weight loss as a function of temperature.

Conclusion

1,4-Bis(3-hydroxyphenoxy)benzene stands out as a valuable monomer for creating advanced polymers for pharmaceutical applications. Its unique meta-linked structure offers a pathway to novel PAEKs with tunable properties, potentially overcoming some of the processing limitations of existing high-performance polymers. The protocols and application frameworks provided in this document serve as a comprehensive guide for researchers looking to explore the potential of this versatile chemical building block in the development of next-generation drug delivery systems and biomedical materials.

References

  • PubChem. 1,4-Bis(3-hydroxyphenoxy)benzene. National Center for Biotechnology Information. [Link]

  • PureSynth. 14-Bis(3-Hydroxyphenoxy)Benzene 96.0%(GC). [Link]

  • Kamaly, N., Yameen, B., Wu, J., & Farokhzad, O. C. (2016). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Chemical Reviews, 116(4), 2602–2663.
  • Lee, S. C., & Yoon, J. J. (2003). Biodegradable Polymers for Microencapsulation of Drugs. Molecules and Cells, 16(3), 295-303.
  • Gavasane, A. J., & Pawar, H. A. (2014). Synthetic Biodegradable Polymers Used in Controlled Drug Delivery System: An Overview. Clinical Pharmacology & Biopharmaceutics, 3(2), 1-6.
  • Mittal, A., et al. (2020). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. Polymers, 12(11), 2649.
  • AZoM. (2023). Biodegradable Polymers for Controlled Drug Release. [Link]

  • Google Patents.
  • Google Patents. US8236919B2 - Process for preparing a polyether ether ketone.

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characterization of polymers derived from 1,4-Bis(3-hydroxyphenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Characterization of High-Performance Polymers Derived from 1,4-Bis(3-hydroxyphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The monomer 1,4-Bis(3-hydroxyphenoxy)benzene is a critical building block for a class of high-performance aromatic polymers, including specific poly(aryl ether ketone)s (PAEKs). These materials are distinguished by their exceptional thermal stability, mechanical robustness, and chemical resistance, making them prime candidates for demanding applications in the biomedical and pharmaceutical fields. Their utility in applications such as orthopedic implants, dental fixtures, and controlled-release drug delivery systems is a subject of growing interest.[1][2] This guide provides a comprehensive framework for the synthesis and detailed characterization of these advanced polymers. It moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring a deep understanding of how to validate and interpret experimental results.

Introduction: The Monomer and its Polymeric Derivatives

1,4-Bis(3-hydroxyphenoxy)benzene is a bisphenol monomer featuring two reactive hydroxyl groups positioned meta to the ether linkages.[3] This specific isomeric arrangement is crucial as it imparts a degree of flexibility into the resulting polymer backbone, often leading to amorphous structures with enhanced solubility in common organic solvents—a significant advantage for processing and fabrication.[4][5]

The most common polymers derived from this monomer are synthesized via nucleophilic aromatic substitution polycondensation. In this reaction, the phenoxide ions generated from 1,4-Bis(3-hydroxyphenoxy)benzene react with activated aromatic dihalides, such as 4,4′-difluorobenzophenone, to form the characteristic ether linkages of the polymer backbone.[5][6] The resulting polymers, a subclass of PAEKs, possess a combination of high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties, making them suitable for applications that require high performance and biocompatibility.[1][6][7]

Synthesis Workflow: A Conceptual Overview

The synthesis of PAEKs from 1,4-Bis(3-hydroxyphenoxy)benzene is a well-established polycondensation reaction. The process involves the reaction of the bisphenol monomer with an activated dihalo-monomer in the presence of a weak base and a high-boiling aprotic polar solvent.

cluster_synthesis Polymer Synthesis Workflow monomers Monomers - 1,4-Bis(3-hydroxyphenoxy)benzene - 4,4'-Difluorobenzophenone reaction_setup Reaction Setup - Aprotic Polar Solvent (e.g., DMAC) - Anhydrous K2CO3 - Toluene (for azeotropic water removal) monomers->reaction_setup Combine polymerization Polycondensation Heat to ~140-160°C to remove water, then increase to ~180-200°C for polymerization reaction_setup->polymerization Heat workup Work-Up & Isolation - Cool and dilute reaction mixture - Precipitate in Methanol/Water polymerization->workup Reaction Complete purification Purification - Filter and wash polymer - Dry under vacuum at elevated temperature workup->purification final_polymer Final Polymer Product (e.g., Poly(ether ether ketone)) purification->final_polymer

Caption: Workflow for PAEK synthesis via nucleophilic substitution.

Comprehensive Characterization: Protocols and Insights

A multi-faceted approach is essential for the thorough characterization of polymers. The following workflow outlines the key analytical techniques, their purpose, and detailed protocols. Each step provides crucial data that, when combined, offers a complete profile of the polymer's structure, molecular weight, and thermal properties.

cluster_characterization Integrated Polymer Characterization Workflow Start Synthesized Polymer FTIR FTIR Spectroscopy Purpose: Confirm functional groups & polymerization Key Data: Ether linkage formation, -OH group disappearance Start->FTIR NMR NMR Spectroscopy Purpose: Elucidate detailed chemical structure Key Data: Proton/Carbon chemical shifts, structural integrity FTIR->NMR Structural Confirmation GPC GPC/SEC Purpose: Determine molecular weight distribution Key Data: Mn, Mw, PDI NMR->GPC Purity Confirmed DSC DSC Analysis Purpose: Identify thermal transitions Key Data: Glass Transition (Tg), Melting Point (Tm) GPC->DSC MW Known TGA TGA Analysis Purpose: Assess thermal stability Key Data: Decomposition Temp (Td), Char Yield DSC->TGA Thermal Transitions ID'd End Full Characterization Profile TGA->End

Caption: Logical workflow for comprehensive polymer characterization.

Structural Verification: FTIR and NMR Spectroscopy

3.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Application Note: FTIR is the first line of analysis to confirm a successful polymerization.[8] It provides rapid, qualitative evidence of the key chemical transformation: the conversion of the monomer's hydroxyl (-OH) groups into the polymer's aryl ether (C-O-C) linkages.[9] The causality we seek is the disappearance of the broad -OH stretching band from the monomer and the appearance of a strong aryl ether band in the polymer's spectrum.[10]

  • Detailed Protocol:

    • Sample Preparation: Ensure the polymer sample is completely dry to avoid interference from water moisture, which has a broad -OH signal. A small amount of the dried polymer powder (1-2 mg) is sufficient.

    • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.[8]

    • Data Acquisition:

      • Collect a background spectrum of the empty ATR crystal.

      • Place the polymer sample on the ATR crystal and apply consistent pressure using the built-in clamp.

      • Collect the sample spectrum over a range of 4000–650 cm⁻¹, co-adding at least 32 scans to achieve a good signal-to-noise ratio.

    • Data Analysis:

      • Compare the polymer spectrum to the monomer spectrum.

      • Confirm: Disappearance of the broad -OH stretch from the bisphenol monomer (typically ~3200-3500 cm⁻¹).

      • Confirm: Appearance of a strong, sharp aryl ether (C-O-C) stretching band around 1240 cm⁻¹.

      • Confirm: Presence of the carbonyl (C=O) stretch from the ketone group (typically ~1650 cm⁻¹) if a ketone-containing monomer was used.[11]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application Note: While FTIR confirms the presence of key functional groups, NMR provides a detailed map of the polymer's chemical structure, confirming connectivity and purity.[12] Both ¹H and ¹³C NMR are used. For these polymers, complete dissolution is key, so selecting an appropriate deuterated solvent is the most critical experimental choice. The resulting spectra should show sharp, well-resolved peaks consistent with the repeating unit and be free of signals from unreacted monomers or side products.[6][13]

  • Detailed Protocol:

    • Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Gentle heating or sonication may be required to achieve full dissolution.[14]

    • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Data Acquisition:

      • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a clear signal. The chemical shifts of the aromatic protons will provide information about their environment within the polymer backbone.

      • ¹³C NMR: Acquire the spectrum, which will require a significantly larger number of scans due to the low natural abundance of ¹³C. This spectrum is crucial for confirming the presence of all unique carbon environments in the repeating unit.

    • Data Analysis:

      • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeating unit.

      • The integration of proton signals in the ¹H NMR spectrum should correspond to the ratio of protons in the structure.[15]

      • The absence of peaks corresponding to monomer protons confirms high conversion and purity.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)
  • Application Note: The molecular weight and its distribution (polydispersity) are fundamental properties that dictate the mechanical and rheological behavior of a polymer. GPC (also known as Size Exclusion Chromatography, SEC) separates polymer molecules based on their hydrodynamic volume in solution.[16][17] This analysis is critical for quality control and for correlating polymer properties with chain length. The choice of solvent and calibration standards directly impacts the accuracy of the results.[18]

  • Detailed Protocol:

    • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable, filtered mobile phase (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).[18] Ensure the polymer is fully dissolved. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the GPC columns.

    • Instrument Setup:

      • Use a GPC system equipped with a refractive index (RI) or UV detector.[19]

      • The column set should be chosen based on the expected molecular weight range of the polymer.

      • The system must be calibrated with narrow-polydispersity standards (e.g., polystyrene) of known molecular weights.

    • Data Acquisition:

      • Equilibrate the system with the mobile phase until a stable baseline is achieved.

      • Inject the prepared sample solution.

      • Record the chromatogram (detector response vs. elution time).

    • Data Analysis:

      • Using the calibration curve generated from the standards, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[16]

      • For PAEKs derived from this monomer, PDI values are typically around 2.0, which is characteristic of step-growth polymerization.[4]

Thermal Properties: DSC and TGA

3.3.1. Differential Scanning Calorimetry (DSC)

  • Application Note: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions.[20][21] For these amorphous or semi-crystalline polymers, the most important parameter derived from DSC is the glass transition temperature (Tg), which defines the upper service temperature of the material.[22] A second heating run is crucial to erase the sample's prior thermal history and obtain a reproducible Tg value.[7]

  • Detailed Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Data Acquisition (Heat-Cool-Heat Cycle):

      • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 250-300 °C) to erase thermal history.[21]

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

      • Second Heat: Heat the sample again at the same rate (10 °C/min). The Tg is determined from this second heating scan.

    • Data Analysis:

      • The Tg is observed as a step-like change in the heat flow curve. It is typically calculated as the midpoint of this transition.

      • If the polymer is semi-crystalline, a melting endotherm (Tm) may be observed at higher temperatures.[23]

3.3.2. Thermogravimetric Analysis (TGA)

  • Application Note: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and degradation profile.[24][25] For high-performance polymers, TGA is used to determine the onset of thermal decomposition (Td), which indicates the material's stability at elevated temperatures.[26] Performing the analysis under an inert nitrogen atmosphere is standard practice to prevent oxidative degradation.[27]

  • Detailed Protocol:

    • Sample Preparation: Place 5-10 mg of the dry polymer into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan onto the TGA balance.

    • Data Acquisition:

      • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

      • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

      • Continuously record the sample mass as a function of temperature.

    • Data Analysis:

      • Plot the percentage of initial mass versus temperature.

      • The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀).[5]

      • The char yield, the percentage of mass remaining at the end of the experiment, is an indicator of the material's flame resistance.

Summary of Expected Properties

The properties of polymers derived from 1,4-Bis(3-hydroxyphenoxy)benzene can be tailored by the choice of the co-monomer. The following table summarizes typical data found in the literature for PAEKs synthesized using this bisphenol.

PropertySymbolTypical Value RangeCharacterization Technique
Glass Transition TemperatureTg170 - 210 °CDSC
10% Weight Loss TemperatureT₁₀420 - 520 °C (in N₂)TGA
Number-Average Molecular WeightMn20,000 - 80,000 g/mol GPC
Polydispersity IndexPDI1.9 - 2.5GPC
Inherent Viscosityηᵢₙₕ0.40 - 0.90 dL/gViscometry
Solubility-Soluble in CHCl₃, DMAC, NMPSolubility Tests

(Data compiled from sources:[4][5])

Relevance and Applications in Drug Development

The unique combination of properties makes these polymers highly attractive for advanced biomedical applications.

  • Medical Implants: Their high strength, durability, and biocompatibility make them excellent candidates for load-bearing orthopedic and spinal implants, such as spinal fusion cages and joint replacement components.[1][2][28] The ability to be processed via injection molding or extrusion allows for the fabrication of complex geometries.[29]

  • Drug Delivery Systems: The polymer matrix can be used to encapsulate therapeutic agents. The inherent stability of the polymer ensures a controlled and sustained release profile. Furthermore, the polymer backbone can be functionalized to tailor drug loading and release kinetics.[30]

  • Sterilization Resistance: These polymers can withstand multiple sterilization cycles (e.g., steam, gamma radiation) without significant degradation of their properties, a critical requirement for reusable medical devices and implants.[28]

By following the integrated characterization workflow presented, researchers can confidently determine the structure-property relationships of their synthesized polymers, paving the way for the rational design of new materials for cutting-edge applications in medicine and drug development.

References

  • Jadhav, A. S., et al. (2013). Synthesis and characterization of poly(ether ether ketone)s and poly(ether ether ketone ketone)s containing pendant biphenyl and naphthyl groups. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(ether-ether-Jadhav-Wadgaonkar/2928574c87b998246e7f16805d7629b3528b17b6]([Link]

  • Lozano, A. E., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4‐Bis(4‐carboxyphenoxy)‐2, 5‐di‐tert‐butylbenzene. ResearchGate. [Link]

  • Wang, J., et al. (2011). Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. IOP Conference Series: Materials Science and Engineering. [Link]

  • Rojas, M., et al. (2020). Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction. ResearchGate. [Link]

  • Jadhav, A. S., et al. (2013). Synthesis and characterization of poly(ether ether ketone)s and poly(ether ether ketone ketone)s containing pendant biphenyl and naphthyl groups. Colloid and Polymer Science. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(ether-ether-Jadhav-Wadgaonkar/2928574c87b998246e7f16805d7629b3528b17b6]([Link]

  • Li, J., et al. (2012). Process for preparing a polyether ether ketone.
  • Kim, B. C., et al. (2013). Synthesis and characterization of amorphous poly(ethylene terephthalate) copolymers containing bis[4-(2-hydroxyethoxy)phenyl]sulfone. ResearchGate. [Link]

  • Jadhav, A. S., et al. (2011). Poly(ether ether ketone)s and Poly(ether ether ketone ketone)s Containing Cardo Decahydronaphthalene Groups: Synthesis and Characterization. ResearchGate. [Link]

  • Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Yildiz, E., et al. (2014). Thermal and Mechanical Properties of Poly(arylene ether ketone)s having Pendant Tertiary Butyl Groups. ResearchGate. [Link]

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  • Faria, S., et al. (2022). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. PMC - PubMed Central. [Link]

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  • ResearchGate. (n.d.). 1 H NMR spectra of sulfonated PEEK samples. ResearchGate. [Link]

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  • MDPI. (2021). X-ray-Based Spectroscopic Techniques for Characterization of Polymer Nanocomposite Materials at a Molecular Level. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Controlling Side Reactions in 1,4-Bis(3-hydroxyphenoxy)benzene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of poly(aryl ether)s via the nucleophilic aromatic substitution (SNAr) polymerization of 1,4-Bis(3-hydroxyphenoxy)benzene. Our focus is on the practical control of common side reactions to ensure the synthesis of high-molecular-weight, linear polymers with reproducible properties.

Overview of the Core Reaction

The polymerization of 1,4-Bis(3-hydroxyphenoxy)benzene with an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone) is a step-growth polycondensation. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the phenoxide anions, generated in situ by a weak base like potassium carbonate (K₂CO₃), attack the electron-deficient aromatic ring of the activated dihalide, displacing the halide leaving groups to form an ether linkage.[1] The success of this polymerization hinges on achieving high conversion rates (>99%) to obtain a high-molecular-weight polymer, which requires stringent control over reaction conditions to minimize side reactions.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during polymerization, their probable causes, and validated solutions.

Q1: My final polymer has a low molecular weight, appears brittle, and shows a broad molecular weight distribution in Gel Permeation Chromatography (GPC). What went wrong?

This is the most common issue in step-growth polymerization and typically points to a reaction that did not proceed to the required high conversion.

Probable Causes & Solutions:

  • Imprecise Stoichiometry: The SNAr polymerization is extremely sensitive to the molar ratio of the comonomers. An excess of either the bisphenol or the dihalide monomer will lead to chain ends of the same type, preventing further polymerization and severely limiting molecular weight.

    • Solution: Ensure high-purity monomers (>99.8%). Accurately weigh monomers to at least four decimal places. Perform a titration or other quantitative analysis on monomers if their purity is in doubt.

  • Presence of Moisture: Water will react with the phenoxide, regenerating the less reactive phenol, and can also hydrolyze the activated dihalide monomer. This effectively disrupts the stoichiometric balance and terminates chain growth.

    • Solution: Dry all monomers and the base (K₂CO₃) in a vacuum oven before use. Use anhydrous, high-purity solvents (e.g., diphenylsulfone, N-Methyl-2-pyrrolidone (NMP)) and maintain a rigorously inert atmosphere (dry nitrogen or argon) throughout the entire reaction.[3]

  • Insufficient Reaction Temperature or Time: The reaction requires significant thermal energy to overcome the activation barrier, especially in the later stages when viscosity is high and reactive end-group concentration is low.

    • Solution: Follow a precise temperature profile. Typically, the reaction is initiated at a lower temperature (~180-200°C) to ensure controlled initiation and then gradually ramped up to a higher temperature (~300-320°C) to drive the reaction to completion.[3] Insufficient time at the final temperature will result in incomplete conversion.

  • Premature Polymer Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, its end groups are no longer accessible for reaction, effectively halting molecular weight growth.[2]

    • Solution: Ensure the chosen solvent (e.g., diphenylsulfone) can maintain the polymer in solution at the reaction temperature. If precipitation is observed, consider using a co-solvent or a different solvent system known to better solvate the target polymer.[4]

// Nodes start [label="Low Molecular Weight Polymer\n(GPC Verified)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Check Stoichiometry", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Verify Anhydrous Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Review Reaction Profile\n(Time & Temp)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Observe for Precipitation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Action: Re-weigh high-purity\nmonomers precisely.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Action: Dry all reagents.\nUse anhydrous solvent.\nEnsure inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Action: Increase final temp/time\nper established protocol.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Action: Change or add\nco-solvent to improve solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Imbalance\nFound"]; q1 -> q2 [label="Balanced"]; q2 -> sol2 [label="Moisture\nSuspected"]; q2 -> q3 [label="Conditions\nDry"]; q3 -> sol3 [label="Profile Too\nShort/Cool"]; q3 -> q4 [label="Profile\nCorrect"]; q4 -> sol4 [label="Precipitate\nObserved"]; } ` Caption: Troubleshooting workflow for low molecular weight polymer.

Q2: The reaction mixture became a dark, insoluble gel before completion. What caused this?

Gelation indicates the formation of a cross-linked polymer network. This is a catastrophic failure mode as the product is intractable and cannot be processed.

Probable Causes & Solutions:

  • Excessive Temperature: While high temperatures are needed, exceeding the thermal stability limit of the monomers or the resulting polymer can induce unwanted side reactions. This can include ether cleavage followed by recombination at different sites or electrophilic aromatic substitution on the electron-rich polymer backbone, leading to branching and eventual cross-linking.

    • Solution: Strictly control the reaction temperature. Do not exceed the recommended maximum temperature for the specific polymer system (typically around 320-330°C for PEEK-like polymers). [19] Ensure the temperature probe is accurately calibrated and placed correctly in the reaction vessel.

  • Monomer Impurities: The presence of trifunctional impurities (e.g., a phenol with three hydroxyl groups) in even trace amounts can act as a cross-linking site.

    • Solution: Use the highest purity monomers available. Recrystallize monomers if necessary and verify their purity and structure using NMR, DSC, and elemental analysis.

  • Oxidative Side Reactions: Although the reaction is run under an inert atmosphere, small oxygen leaks can cause oxidative coupling of the electron-rich phenoxide rings, especially at high temperatures.

    • Solution: Ensure a leak-tight reaction setup. Maintain a slight positive pressure of high-purity inert gas throughout the reaction. Incorporating an antioxidant is generally not feasible at these temperatures.

Reaction_vs_SideReaction cluster_main Desired SₙAr Polymerization cluster_side Cross-linking Side Reaction (High Temp) A Ar-O⁻ C Linear Polymer (Ar-O-Ar')ₙ A->C Nucleophilic Attack B Ar'-F B->C D Polymer Backbone (Electron Rich) F Branched/Cross-linked Polymer (Gel) D->F Electrophilic Attack (Undesired) E Activated Chain End (Ar'-F) E->F

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate (K₂CO₃), and can I use a stronger base?

Potassium carbonate acts as a weak base to deprotonate the phenolic hydroxyl groups, forming the reactive phenoxide nucleophile. Its effectiveness is tied to its particle size and purity. Using a strong base like sodium hydroxide is not recommended as it can promote undesired side reactions, including hydrolysis of the halo-monomer and potential ether cleavage in the polymer backbone.[5] The relatively low basicity of K₂CO₃ ensures that the phenoxide is generated in a controlled manner.

Q2: How critical is the solvent choice?

The solvent is critical. It must be a polar aprotic solvent to facilitate the SNAr reaction, possess a high boiling point to accommodate the required reaction temperatures, and be able to keep the final polymer in solution.[6] Diphenylsulfone is a common choice for high-temperature polymerizations leading to semi-crystalline polymers like PEEK. For more soluble amorphous polymers, solvents like NMP or DMAc can be used, but their lower boiling points may limit the achievable molecular weight.

Q3: Which analytical techniques are essential for troubleshooting and quality control?
  • Gel Permeation Chromatography (GPC/SEC): Essential for determining molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). A low Mₙ or a high PDI often indicates one of the issues discussed above.[7]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉) and melting temperature (Tₘ). These are characteristic properties of the polymer and are sensitive to molecular weight and crystallinity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the polymer structure, verifying the absence of side-reaction products, and analyzing end-groups to confirm stoichiometric balance in low molecular weight samples.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the formation of the characteristic aryl-ether linkage (~1240 cm⁻¹) and the disappearance of the phenolic -OH band.

ParameterRecommended ConditionRationale
Monomer Ratio 1.000 ± 0.001Prevents premature chain termination.[2]
Solvent Diphenylsulfone or NMPHigh boiling point, polar aprotic, good polymer solubility.[6]
Base Anhydrous K₂CO₃ (fine powder)Controlled generation of phenoxide; avoids harsh conditions.
Atmosphere High-purity N₂ or ArPrevents moisture contamination and oxidative side reactions.[3]
Temperature Profile Gradual ramp from ~180°C to 320°CControls initial reaction rate and drives polymerization to completion.

Table 1: Key Reaction Parameters for Controlled Polymerization.

Experimental Protocol: Synthesis of High-Molecular-Weight Polymer

This protocol is a representative procedure for the synthesis of a poly(aryl ether ketone) from 1,4-Bis(3-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone.

1. Reagent Preparation:

  • Dry 1,4-Bis(3-hydroxyphenoxy)benzene (m.p. 173-174°C), 4,4'-difluorobenzophenone, and finely ground potassium carbonate (K₂CO₃) in a vacuum oven at 110°C for at least 12 hours.
  • Ensure the diphenylsulfone solvent is of high purity and anhydrous.

2. Reaction Setup:

  • Assemble a multi-neck flask with a mechanical stirrer, a nitrogen/argon inlet and outlet, and a thermocouple connected to a temperature controller.
  • Under a positive flow of inert gas, charge the flask with 1,4-Bis(3-hydroxyphenoxy)benzene (e.g., 0.1000 mol), 4,4'-difluorobenzophenone (0.1000 mol), and potassium carbonate (0.105 mol, a slight excess to ensure complete reaction).
  • Add enough diphenylsulfone to create a ~30-35% solids (w/w) solution.

3. Polymerization:

  • With continuous stirring and a steady inert gas purge, heat the reaction mixture to 180°C and hold for 1 hour.
  • Gradually increase the temperature to 220°C and hold for 1 hour.
  • Increase the temperature to 280°C and hold for 1 hour.
  • Finally, increase the temperature to 320°C and hold for 2-3 hours. The viscosity of the mixture will increase significantly.

4. Polymer Isolation and Purification:

  • Allow the reaction mixture to cool slightly and pour it into a large volume of rapidly stirring methanol or acetone to precipitate the polymer.
  • Break up the solid polymer and boil it in deionized water to remove inorganic salts (KCl, excess K₂CO₃).
  • Boil the polymer again in methanol or acetone to remove the diphenylsulfone solvent.
  • Filter the polymer and dry it in a vacuum oven at 120°C until a constant weight is achieved.

5. Characterization:

  • Confirm the structure using FTIR and NMR.
  • Determine Mₙ, Mₙ, and PDI using GPC (e.g., in hexafluoroisopropanol).
  • Measure T₉ and Tₘ using DSC.

References

  • Recent Developments in Polyether Synthesis. (2025). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

  • Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. (2025). ResearchGate. [Link]

  • Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. (2024). PMC. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. (n.d.). University of Kentucky X-Ray Crystallography Facility. [Link]

  • Troubleshooting step growth polymerization. (2021). Reddit. [Link]

  • Peek - POLYETHER ETHER KETONE. (n.d.). Scribd. [Link]

  • GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent. [Link]

  • Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. (2023). ACS Publications. [Link]

  • SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. (2018). Springer. [Link]

  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. [Link]

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Technical Support Center: Catalyst Selection for 1,4-Bis(3-hydroxyphenoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 1,4-Bis(3-hydroxyphenoxy)benzene. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. We will explore the nuances of common synthetic transformations, troubleshoot frequently encountered issues, and answer key questions to facilitate your experimental success.

Troubleshooting Guide: Diagnosing and Solving Catalyst-Related Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you understand the root cause and prevent recurrence.

Q1: My poly(aryl ether ketone) synthesis via nucleophilic aromatic substitution is resulting in low molecular weight polymer and stalls before completion. What are the likely catalyst-related causes?

A: This is a common and frustrating issue, often pointing to suboptimal performance of the base used to deprotonate the phenolic hydroxyl groups of 1,4-bis(3-hydroxyphenoxy)benzene. In this context, an anhydrous weak base like potassium carbonate (K₂CO₃) is not a true catalyst but a critical reagent that generates the nucleophilic phenoxide in situ.

Causality and Solutions:

  • Moisture Contamination: The most frequent culprit is water. K₂CO₃ is hygroscopic. Any moisture will react with the generated phenoxide, quenching the nucleophile and hydrolyzing the activated halide monomer.

    • Validation Protocol: Always use freshly dried K₂CO₃. Dry it in a vacuum oven at >120°C for at least 12 hours before use and store it in a desiccator. Use anhydrous, high-purity solvents.

  • Incorrect Stoichiometry or Basicity: An insufficient amount of base will lead to incomplete deprotonation and, therefore, incomplete polymerization. A base that is too strong can promote side reactions.

    • Expert Insight: A slight excess of K₂CO₃ (e.g., 1.05 to 1.2 equivalents per hydroxyl group) is often recommended to drive the equilibrium towards the phenoxide. The relatively low basicity of K₂CO₃ is ideal as it minimizes side reactions like ether cleavage that can occur with stronger bases at high temperatures.

  • Particle Size and Surface Area: The reaction is often a solid-liquid phase reaction. The surface area of the K₂CO₃ is critical for efficient deprotonation.

    • Solution: Use finely ground or spray-dried K₂CO₃ to maximize the available surface area for the reaction. This ensures a sufficient concentration of the phenoxide is generated to sustain the polymerization rate. New poly(ether ether ketone)s have been successfully synthesized via nucleophilic substitution using anhydrous potassium carbonate in aprotic polar solvents.[1]

  • Solvent Choice: The solvent must be aprotic, polar, and stable at high temperatures (typically 150-200°C). Solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or diphenyl sulfone are common.[2] The solvent's ability to partially dissolve the potassium phenoxide salt is crucial for the reaction to proceed.

Q2: I'm observing significant side product formation and discoloration during etherification reactions. Could my catalyst be the issue?

A: Yes, the catalyst system is a primary suspect for both side reactions and product discoloration, especially at the elevated temperatures often required for these syntheses.

Causality and Solutions:

  • Thermal Degradation (Ullmann Coupling): Classic Ullmann reactions require high temperatures (often >200°C) and stoichiometric copper.[3] These harsh conditions can lead to thermal degradation of your substrate and product, causing charring and discoloration.

    • Solution: Switch to a modern, ligand-accelerated catalytic Ullmann-type system. Using a Cu(I) source (like CuI or Cu₂O) with a suitable ligand (e.g., a phenanthroline or a diamine) allows the reaction to proceed at much lower temperatures (80-130°C), significantly reducing thermal side reactions.[3][4]

  • Oxidative Side Reactions: The phenoxide intermediates are susceptible to oxidation, which can generate highly colored quinone-type byproducts. This can be exacerbated by the choice of catalyst or the presence of air.

    • Validation Protocol: Ensure the reaction is performed under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen). For Ullmann reactions, the active catalyst is typically a Cu(I) species; exposure to oxygen can oxidize it to less active Cu(II) and promote undesired oxidative coupling.[3]

  • Phase-Transfer Catalyst (PTC) Instability: While PTCs allow for milder reaction conditions, they are not infallible. Quaternary ammonium salts, for example, can undergo Hofmann elimination at elevated temperatures, leading to a loss of catalytic activity and the introduction of impurities.[5][6]

    • Expert Insight: Select a PTC with high thermal stability for your required reaction temperature. For instance, tetrabutylammonium bromide (TBAB) is generally more stable than catalysts with smaller alkyl groups. Also, verify the purity of your PTC, as impurities can be detrimental.

Q3: My reaction rate slows down prematurely, suggesting catalyst deactivation. How do I diagnose and prevent this?

A: Catalyst deactivation is the loss of catalytic activity or selectivity over time.[7] It can be caused by several factors, each requiring a different mitigation strategy. The main mechanisms are chemical, mechanical, and thermal.[8][9]

Diagnostic and Prevention Workflow:

G start Reaction Rate Slows check_impurities Analyze Reactants/Solvent for Poisons (S, H₂O, etc.) start->check_impurities check_temp Review Reaction Temperature Profile start->check_temp check_mixing Evaluate Mechanical Agitation start->check_mixing poisoning Diagnosis: Poisoning Impurity binds to active sites. check_impurities->poisoning thermal Diagnosis: Thermal Degradation Sintering or phase change. check_temp->thermal fouling Diagnosis: Fouling/Coking Insolubles block active sites. check_mixing->fouling sol_poison Solution: Purify all reactants and solvents. Use inert atmosphere. poisoning->sol_poison sol_thermal Solution: Lower reaction temperature. Choose a more thermally stable catalyst/ligand. thermal->sol_thermal sol_fouling Solution: Improve agitation. Use solvent that better solubilizes all species. fouling->sol_fouling

Caption: Troubleshooting workflow for catalyst deactivation.

  • Poisoning: This occurs when impurities in the feedstock strongly bind to the catalyst's active sites.[10] Common poisons include sulfur, water, and heavy metals. This is often irreversible.

    • Prevention: Use high-purity, anhydrous reactants and solvents. Scrupulous cleaning of glassware is essential.

  • Thermal Degradation (Sintering): At high temperatures, fine catalyst particles can agglomerate, reducing the active surface area.[8] This is particularly relevant for heterogeneous or nanoparticle catalysts.

    • Prevention: Operate at the lowest effective temperature. Choose catalysts on stabilized supports if applicable.

  • Fouling or Coking: In polymerization, as the polymer chain grows, it may precipitate from solution and physically block the catalyst's active sites. "Coking" refers to the formation of carbonaceous deposits on the catalyst surface.[8]

    • Prevention: Ensure the chosen solvent can maintain the polymer in solution to a high molecular weight. Optimize agitation to prevent localized "hot spots" and facilitate mass transfer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for different reaction types involving 1,4-bis(3-hydroxyphenoxy)benzene.

Q1: What is the standard catalyst for preparing poly(aryl ether ketone)s from 1,4-bis(3-hydroxyphenoxy)benzene and an activated dihalide (e.g., 4,4'-difluorobenzophenone)?

A: The standard industrial and laboratory method for this nucleophilic aromatic substitution (SNAr) polymerization does not use a "catalyst" in the traditional sense of a species that enters the catalytic cycle and is regenerated. Instead, it employs a weak inorganic base, most commonly anhydrous potassium carbonate (K₂CO₃), as a stoichiometric reactant.[1][2]

The Rationale:

  • Role of the Base: The function of K₂CO₃ is to deprotonate the weakly acidic phenolic hydroxyl groups to form the highly nucleophilic potassium phenoxide salt in situ. This phenoxide is the active species that attacks the electron-deficient aromatic ring of the activated dihalide.

  • Why a Weak Base? Strong bases like sodium hydroxide or alkoxides are generally avoided. At the high temperatures required for polymerization (150-200°C+), strong bases can promote undesirable side reactions, such as the cleavage of the newly formed aryl ether bonds or hydrolysis of the activated halide. K₂CO₃ provides a sufficient concentration of the phenoxide without being aggressive enough to cause significant degradation.

  • Reaction Mechanism: The reaction proceeds via the SNAr mechanism, which involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the presence of strong electron-withdrawing groups (like the ketone) ortho or para to the leaving group (the halide).[11][12]

Q2: When should I use a phase-transfer catalyst (PTC) for etherification reactions with this substrate?

A: A phase-transfer catalyst is an excellent choice when you want to perform an etherification (like a Williamson ether synthesis) under milder conditions or with reactants that are mutually insoluble.[13][14] You should consider a PTC when your reaction involves an aqueous base (like NaOH) and an organic solvent.

How it Works: The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the transport of the hydroxide anion (from the aqueous phase) into the organic phase or the phenoxide anion into the organic phase to react with your electrophile (e.g., an alkyl halide). This avoids the need for high temperatures and anhydrous conditions.[5][15]

Comparison of Common Phase-Transfer Catalysts

Catalyst TypeExampleOperating PrincipleAdvantagesDisadvantages
Quaternary Ammonium SaltTBAB, Aliquat 336Cation pairs with the phenoxide, making it soluble in the organic phase.Inexpensive, widely available, effective.[5]Can degrade at high temperatures (>100°C).
Crown Ether18-Crown-6Encapsulates the cation (e.g., K⁺), and the "naked" anion is highly reactive in the organic phase.Very high reactivity, effective for less reactive electrophiles.Expensive, potentially toxic.
Phosphonium SaltTBPCSimilar to ammonium salts, but often with higher thermal stability.Good thermal stability.More expensive than ammonium salts.
Q3: For synthesizing a diaryl ether via C-O coupling, what type of copper catalyst system is best?

A: For a diaryl ether synthesis (an Ullmann-type condensation), you should move beyond the classical conditions of copper powder at high temperatures. Modern copper-catalyzed systems offer significantly higher yields, broader substrate scope, and much milder reaction conditions.

Recommended System: Cu(I) Salt + Ligand

  • Copper Source: A Cu(I) salt such as Copper(I) iodide (CuI), Copper(I) bromide (CuBr), or Copper(I) oxide (Cu₂O) is typically the most effective precatalyst.

  • The Critical Role of the Ligand: The ligand is key to a successful modern Ullmann reaction. Its role is to stabilize the copper center, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[16]

    • Common Ligands:

      • 1,10-Phenanthroline: A classic and highly effective ligand for C-O coupling.

      • N,N'-Dimethylethylenediamine (DMEDA): An inexpensive and effective diamine ligand.

      • L-Proline: A bio-friendly amino acid ligand that has proven effective.

  • Base: A moderate base like K₂CO₃ or Cs₂CO₃ is required to generate the phenoxide nucleophile.

The Causality: The ligand accelerates the reductive elimination step, which is often rate-limiting, allowing the catalytic cycle to turn over at lower temperatures (typically 80-130°C). This prevents the thermal degradation associated with the classical Ullmann reaction.[3]

Protocols and Workflow Visualization
Protocol 1: Synthesis of a Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution

This protocol is a representative example and may require optimization.

  • Reagent Preparation: Dry 1,4-bis(3-hydroxyphenoxy)benzene (1.00 eq), 4,4'-difluorobenzophenone (1.00 eq), and finely ground potassium carbonate (2.1 eq) in a vacuum oven at 120°C for 12 hours.

  • Reactor Setup: Assemble a multi-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.

  • Charging the Reactor: Under a positive flow of inert gas, charge the reactor with the dried monomers and K₂CO₃.

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) and toluene (typically a 4:1 NMP:toluene ratio by volume). The toluene acts as an azeotroping agent to remove any residual water.

  • Dehydration: Heat the reaction mixture to ~140-150°C with vigorous stirring. Toluene and water will collect in the Dean-Stark trap. Continue until no more water is observed.

  • Polymerization: Carefully drain the toluene from the trap and slowly increase the reaction temperature to 180-195°C to initiate polymerization.

  • Monitoring: The reaction mixture will become increasingly viscous. Monitor the progress by observing the torque on the mechanical stirrer or by taking small aliquots for viscosity measurement.

  • Workup: Once the desired viscosity is reached, cool the reaction, dilute with additional NMP if necessary, and precipitate the polymer by slowly pouring the solution into a non-solvent like methanol or water with vigorous stirring.

  • Purification: Filter the polymer, wash extensively with hot water and methanol to remove salts and residual solvent, and dry in a vacuum oven.

Catalyst Selection Logic

G start Select Reaction Type for 1,4-Bis(3-hydroxyphenoxy)benzene poly Polymerization (SNAr) with Dihalide start->poly ether_alkyl Etherification with Alkyl Halide start->ether_alkyl ether_aryl Etherification with Aryl Halide start->ether_aryl cat_poly System: Weak Base (e.g., K₂CO₃) Rationale: Generates nucleophile without degrading polymer. poly->cat_poly cat_ptc System: Phase-Transfer Catalyst (e.g., TBAB + NaOH) Rationale: Mild conditions, manages immiscible phases. ether_alkyl->cat_ptc cat_ullmann System: Cu(I) + Ligand (e.g., CuI + Phenanthroline) Rationale: Activates aryl halide under mild conditions. ether_aryl->cat_ullmann

Caption: Decision workflow for catalyst system selection.

References
  • Margarida, B., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • OpenStax. (2023). Ch. 31 Additional Problems - Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • PubChem. 1,4-Bis(3-hydroxyphenoxy)benzene. Available at: [Link]

  • ResearchGate. (2014). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. Available at: [Link]

  • Transformation Tutoring. (2023). Complete Guide To Benzene Reactions. Available at: [Link]

  • ResearchGate. (2000). Kinetic Study of Synthesizing Bisphenol A Diallyl Ether in a Phase-Transfer Catalytic Reaction. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. Available at: [Link]

  • Google Patents. CN1239470C - Process for producing 1,3-bis(3-aminophenoxy) benzene.
  • Google Patents. WO2011004164A2 - Method for preparing poly (ether ketone ketones).
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Micromeritics. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]

  • Chemistry LibreTexts. (2021). 18.2: Preparing Ethers. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Poly(4-((phenylimino)methyl)benzene-1,2,3-triol) and Its Application for Improving the Heterostructure Device Characteristics. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Catalyst Deactivation?. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2007). Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins. Available at: [Link]

  • OSTI.gov. (2015). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Available at: [Link]

  • ResearchGate. (2023). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Available at: [Link]

  • ResearchGate. (2016). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions a. Available at: [Link]

  • Organic Chemistry. Williamson Ether Synthesis Practice Questions & Answers. Available at: [Link]

  • ResearchGate. (2012). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Available at: [Link]

  • Journal of the Chemical Society B. (1969). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Available at: [Link]

  • University of Groningen Research Portal. (2021). Unravelling a complex catalyst deactivation in which selectivity affects conversion. Available at: [Link]

  • IAGI. (2019). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Available at: [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Bisphenol Monomers: Unveiling the Potential of 1,4-Bis(3-hydroxyphenoxy)benzene for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of advanced materials with superior performance, the selection of appropriate monomers is a critical determinant of the final polymer's properties. Among the vast array of building blocks, bisphenols have carved out a significant niche, serving as key components in the synthesis of high-performance polymers such as polycarbonates, epoxy resins, and poly(aryl ether ketone)s. While Bisphenol A (BPA) has been a workhorse in the polymer industry, concerns over its endocrine-disrupting potential have catalyzed the search for safer and higher-performing alternatives.[1][2] This guide provides an in-depth, objective comparison of 1,4-Bis(3-hydroxyphenoxy)benzene against other common bisphenol monomers, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

The Rise of Novel Bisphenols: Beyond the Conventional

The limitations of traditional bisphenols, including BPA, Bisphenol F (BPF), and Bisphenol S (BPS), have driven the exploration of novel monomers that can impart enhanced thermal stability, mechanical robustness, and processability to polymers. 1,4-Bis(3-hydroxyphenoxy)benzene, with its unique molecular architecture, presents a compelling case for consideration in the design of next-generation materials.

Chemical Structures at a Glance

The performance of a bisphenol monomer is intrinsically linked to its chemical structure. The arrangement of aromatic rings, the nature of the bridging group, and the position of the hydroxyl functionalities all play a crucial role in determining the properties of the resulting polymer.

G cluster_0 1,4-Bis(3-hydroxyphenoxy)benzene cluster_1 Bisphenol A (BPA) cluster_2 Bisphenol F (BPF) cluster_3 Bisphenol S (BPS) a 1,4-Bis(3-hydroxyphenoxy)benzene a_struct b Bisphenol A b_struct c Bisphenol F c_struct d Bisphenol S d_struct

Figure 1. Chemical structures of selected bisphenol monomers.

Performance Deep Dive: A Comparative Analysis

The true measure of a monomer's utility lies in the performance of the polymers it produces. This section delves into a comparative analysis of key properties, drawing upon data from various studies.

Thermal Properties: The Cornerstone of High-Performance Polymers

Thermal stability is a critical parameter for polymers intended for use in demanding environments. The glass transition temperature (Tg) and the thermal decomposition temperature (Td) are key indicators of a polymer's ability to withstand high temperatures without significant degradation or loss of mechanical properties.

The flexible ether linkages in 1,4-Bis(3-hydroxyphenoxy)benzene, in contrast to the more rigid bridging groups in other bisphenols, can influence the thermal properties of the resulting polymers. While this flexibility might in some cases lead to a lower glass transition temperature, it can also enhance processability. For instance, in the synthesis of poly(arylene ether sulfone)s, polymers derived from Bisphenol A (pBPA) consistently exhibit higher glass transition temperatures than those from Bisphenol F (pBPF) of similar molecular weight, which is attributed to the increased rigidity from the methyl substituents on the bisphenol bridge that restrict chain mobility.[3]

MonomerPolymer TypeGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)
1,4-Bis(3-hydroxyphenoxy)benzene Poly(ether ether ketone amide)s252 - 302[4]397 - 406[4]
Bisphenol A (BPA) Polysulfone (40 kDa)~190[3]~500[3]
Bisphenol F (BPF) Polysulfone (40 kDa)~175[3]~460 (first step)[3]
Bisphenol S (BPS) Aromatic Polyamides204 - 235[5]404 - 578[5]

Table 1. Comparative thermal properties of polymers derived from different bisphenol monomers.

Mechanical Properties: Strength and Durability

The mechanical performance of a polymer, including its tensile strength, modulus, and toughness, dictates its suitability for structural applications. The structure of the bisphenol monomer plays a significant role in determining these properties. For example, studies on polysulfone membranes have shown that polymers derived from BPA generally exhibit superior toughness compared to those derived from BPF.[3] This is often attributed to the differences in chain packing and intermolecular interactions.

MonomerPolymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Bis(4-aminophenoxy) benzene-based aramid Aramid Copolymer107.1 - 113.5[6]-50.7 - 58.4[6]
Bisphenol A (BPA) Polysulfone---
Bisphenol F (BPF) Polysulfone---

Table 2. Comparative mechanical properties of polymers derived from different bisphenol monomers. (Note: Direct comparative data for all monomers in the same polymer system is limited in the available literature.)

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a high-performance polymer using 1,4-Bis(3-hydroxyphenoxy)benzene and its subsequent characterization.

Synthesis of a Poly(ether ether ketone) (PEEK) Derivative

This protocol outlines the nucleophilic aromatic substitution polycondensation reaction for the synthesis of a PEEK derivative, a class of polymers renowned for their exceptional thermal and chemical resistance.

G start Start: Monomer & Solvent Preparation step1 Dissolve 1,4-Bis(3-hydroxyphenoxy)benzene and 4,4'-Difluorobenzophenone in NMP/Toluene mixture. start->step1 step2 Add Potassium Carbonate (K2CO3) as a weak base. step1->step2 step3 Heat to ~140°C to azeotropically remove water with Toluene. step2->step3 step4 Increase temperature to ~180-200°C to initiate polymerization. step3->step4 step5 Monitor viscosity increase over several hours. step4->step5 step6 Precipitate the polymer in Methanol or Water. step5->step6 step7 Filter, wash, and dry the polymer product. step6->step7 end End: Purified PEEK Derivative step7->end

Figure 2. Workflow for the synthesis of a PEEK derivative.

Detailed Protocol:

  • Reagents and Solvents:

    • 1,4-Bis(3-hydroxyphenoxy)benzene (1 equivalent)

    • 4,4'-Difluorobenzophenone (1 equivalent)

    • Anhydrous Potassium Carbonate (K₂CO₃) (slight excess, e.g., 1.1 equivalents)

    • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

    • Toluene

    • Methanol or Deionized Water (for precipitation)

  • Procedure: a. In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve equimolar amounts of 1,4-Bis(3-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone in a mixture of NMP and toluene (typically a 2:1 v/v ratio). b. Add a slight excess of anhydrous potassium carbonate to the solution. c. Heat the reaction mixture to approximately 140°C with vigorous stirring. The toluene will form an azeotrope with the water generated from the reaction of the phenol with the carbonate, which is then collected in the Dean-Stark trap. d. After the complete removal of water, gradually increase the temperature to 180-200°C to distill off the toluene and initiate the polymerization. e. Maintain the reaction at this temperature for several hours, monitoring the increase in viscosity of the solution, which indicates polymer formation. f. Once the desired viscosity is achieved, cool the reaction mixture to room temperature. g. Slowly pour the viscous polymer solution into a large excess of methanol or deionized water with constant stirring to precipitate the polymer. h. Filter the fibrous polymer, wash it thoroughly with hot water and then methanol to remove any residual solvent and salts. i. Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 100-120°C) until a constant weight is obtained.

Causality Behind Experimental Choices:

  • NMP as Solvent: Its high boiling point and ability to dissolve both the monomers and the resulting polymer are crucial for achieving a high molecular weight.

  • Toluene for Azeotropic Water Removal: The presence of water can interfere with the nucleophilic substitution reaction; its efficient removal is essential for the polymerization to proceed to high conversion.

  • Potassium Carbonate as Base: A weak base is used to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions, without causing significant side reactions.

Thermal Characterization: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for evaluating the thermal properties of polymers.[7]

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga1 Place a small, known weight of the polymer sample in a TGA pan. tga2 Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (N2 or Air). tga1->tga2 tga3 Record the weight loss as a function of temperature. tga2->tga3 tga4 Determine the onset of decomposition (Td) and the temperature for 10% weight loss (T10). tga3->tga4 dsc1 Place a small, known weight of the polymer sample in a DSC pan. dsc2 Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected Tg. dsc1->dsc2 dsc3 Cool the sample rapidly (quench) to below its Tg. dsc2->dsc3 dsc4 Reheat the sample at the same constant rate and record the heat flow. dsc3->dsc4 dsc5 Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve. dsc4->dsc5

Figure 3. Workflow for thermal characterization of polymers.

Self-Validating System:

The combination of TGA and DSC provides a comprehensive thermal profile of the polymer. A high Td from TGA validates the material's stability at elevated temperatures, while the Tg from DSC indicates the upper service temperature for applications where rigidity is required. Consistent results across multiple samples and heating rates enhance the trustworthiness of the data.

Conclusion: A Promising Monomer for Advanced Applications

The comparative analysis presented in this guide highlights the potential of 1,4-Bis(3-hydroxyphenoxy)benzene as a valuable monomer for the synthesis of high-performance polymers. While more extensive, direct comparative studies are warranted to fully elucidate its performance profile against other bisphenols across a wider range of polymer systems, the available data suggests that it can contribute to the development of materials with excellent thermal stability and desirable mechanical properties. The unique combination of flexible ether linkages and rigid aromatic rings in its structure offers a tunable platform for designing polymers with tailored characteristics. As the demand for advanced materials continues to grow, monomers like 1,4-Bis(3-hydroxyphenoxy)benzene will undoubtedly play a crucial role in pushing the boundaries of polymer performance.

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A Comparative Guide to the Thermal Stability of Polymers from Aromatic vs. Aliphatic Diethers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the thermal stability of a polymer is a critical parameter influencing its processing conditions, application range, and long-term performance. This guide provides an in-depth comparison of the thermal stability of polymers derived from aromatic and aliphatic diethers, elucidating the fundamental chemical principles that govern their performance under thermal stress. We will delve into the mechanistic differences in their degradation pathways and provide supporting experimental data to offer a clear and objective comparison.

The Decisive Role of Molecular Architecture in Thermal Stability

The thermal stability of a polymer is intrinsically linked to the strength of its chemical bonds and the overall rigidity of its chain structure. When comparing polymers derived from aromatic and aliphatic diethers, the presence of aromatic rings in the polymer backbone is the single most important factor contributing to enhanced thermal stability.

Aromatic polyethers, such as poly(phenylene oxide) (PPO), exhibit significantly higher thermal stability than their aliphatic counterparts, like polyethylene glycol (PEG) or poly(ethylene oxide) (PEO). This superior performance stems from two key principles:

  • Higher Bond Dissociation Energy (BDE): The ether linkages in aromatic polymers are of an aryl-ether type. The C-O bond is strengthened by the resonance stabilization of the adjacent aromatic ring. This delocalization of electrons makes the bond more difficult to break, requiring more energy for homolytic cleavage. In contrast, the C-O bonds in aliphatic ethers are simple alkyl-ether bonds, which have a lower BDE and are more susceptible to thermal scission.[1]

  • Increased Chain Rigidity: The planar and rigid nature of aromatic rings restricts the conformational freedom of the polymer chain. This rigidity hinders the vibrational and rotational motions that can lead to bond cleavage at elevated temperatures. Aliphatic chains, on the other hand, are highly flexible and can more easily adopt conformations that facilitate degradation reactions.

Mechanistic Insights into Thermal Degradation

The pathways through which aromatic and aliphatic polyethers degrade under thermal stress are fundamentally different, further explaining their disparate thermal stabilities.

Degradation of Aliphatic Polyethers (e.g., PEO/PEG):

The thermal degradation of aliphatic polyethers like PEO typically proceeds via a chain scission mechanism involving the formation of free radicals. The process can be summarized in the following steps:

  • Initiation: The process begins with the homolytic cleavage of the C-O or C-C bonds in the polymer backbone, which are the weakest links. This generates highly reactive free radicals.

  • Propagation: These radicals can then propagate along the polymer chain through hydrogen abstraction, leading to further chain scission and the formation of a variety of volatile products. Key decomposition products include aldehydes (like formaldehyde and acetaldehyde), alcohols, and ethers.[2]

  • Termination: The degradation process ceases when two radicals combine.

Degradation of Aromatic Polyethers (e.g., PPO):

Aromatic polyethers degrade at significantly higher temperatures and through a more complex mechanism. The process often involves:

  • Initial Rearrangement: At elevated temperatures, the ether linkages in the main chain can undergo rearrangement to form more stable structures, such as those containing methylene bridges.[3]

  • Chain Scission and Crosslinking: While chain scission of the ether bonds does occur, the high energy required means this happens at much higher temperatures. The aromatic rings themselves can also undergo reactions, leading to crosslinking and the formation of a thermally stable char residue.

  • Product Formation: The degradation of PPO yields a different set of products compared to aliphatic polyethers, with a higher proportion of phenolic compounds and other aromatic fragments.

The following diagram illustrates the fundamental structural differences and their impact on thermal stability.

G cluster_0 Aromatic Polyether (e.g., PPO) cluster_1 Aliphatic Polyether (e.g., PEO) Aromatic_Structure Repeating Aromatic Unit Aromatic_Properties High Bond Dissociation Energy Rigid Polymer Backbone Aromatic_Structure->Aromatic_Properties leads to Aliphatic_Structure Repeating Aliphatic Unit Aromatic_Stability High Thermal Stability (Decomposition > 400°C) Aromatic_Properties->Aromatic_Stability results in Aliphatic_Properties Lower Bond Dissociation Energy Flexible Polymer Backbone Aliphatic_Structure->Aliphatic_Properties leads to Aliphatic_Stability Lower Thermal Stability (Decomposition ~200-250°C) Aliphatic_Properties->Aliphatic_Stability results in

Caption: Structural differences between aromatic and aliphatic polyethers and their influence on thermal stability.

Experimental Comparison: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a standard technique used to measure the thermal stability of materials. It involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides key parameters such as the onset of decomposition temperature and the temperature of maximum weight loss.

The table below summarizes typical TGA data for a representative aromatic polyether (PPO) and an aliphatic polyether (PEO).

Polymer TypeExample PolymerOnset of Decomposition (Tonset) in N2Temperature of Maximum Weight Loss (Tmax) in N2
Aromatic Polyether Poly(phenylene oxide) (PPO)~400 - 450 °C~475 - 525 °C
Aliphatic Polyether Poly(ethylene oxide) (PEO)~200 - 250 °C[4]~350 - 400 °C

Note: The exact values can vary depending on the molecular weight of the polymer and the specific experimental conditions.

The data clearly illustrates the superior thermal stability of the aromatic polyether, with its decomposition beginning at a temperature approximately 200°C higher than that of the aliphatic polyether.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To obtain reliable and comparable data on the thermal stability of polymers, a standardized TGA protocol is essential.

Objective: To determine the onset of decomposition temperature and the temperature of maximum weight loss for polymer samples.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (or other inert gas)

  • Polymer samples (aromatic and aliphatic diether-based)

  • Analytical balance

  • Sample pans (e.g., platinum or alumina)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30-50°C.

    • Heat the sample from the starting temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset of decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

    • Calculate the first derivative of the TGA curve (DTG curve) and identify the peak temperature as the temperature of maximum weight loss (Tmax).

The following diagram outlines the experimental workflow for TGA.

G start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (N2 purge) sample_prep->instrument_setup thermal_program Run Thermal Program (Heat at 10°C/min) instrument_setup->thermal_program data_acq Data Acquisition (Weight vs. Temperature) thermal_program->data_acq data_analysis Data Analysis (Determine Tonset and Tmax) data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The incorporation of aromatic diethers into a polymer backbone imparts significantly greater thermal stability compared to the use of aliphatic diethers. This enhancement is a direct consequence of the increased C-O bond dissociation energy due to resonance stabilization and the inherent rigidity of the aromatic polymer chains. Understanding these fundamental structure-property relationships is paramount for the rational design and selection of polymers for applications where high-temperature performance is a critical requirement. The experimental data from Thermogravimetric Analysis provides a clear and quantitative measure of this stability difference, guiding researchers and drug development professionals in making informed material choices.

References

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A Comparative Guide to Polyethers: From Monomer Structure to Macromolecular Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a polymer with precise characteristics is paramount. Polyethers, a versatile class of polymers, offer a wide range of properties that can be tailored through the judicious choice of their constituent diether monomers. This guide provides an in-depth comparative analysis of polyethers derived from various diether monomers, focusing on the interplay between monomer structure, polymerization methodology, and the resultant physicochemical properties. We will delve into the synthesis, characterization, and performance of these polymers, supported by experimental data and detailed protocols to empower you in your research and development endeavors.

The Foundation: Synthesis of Polyethers via Ring-Opening Polymerization

Aliphatic polyethers are predominantly synthesized through the ring-opening polymerization (ROP) of cyclic ethers.[] This chain-growth polymerization mechanism can be initiated through cationic, anionic, or radical pathways, with the choice of initiator profoundly influencing the control over molecular weight and dispersity of the final polymer.[2]

Cationic Ring-Opening Polymerization (CROP)

CROP is a versatile method for the polymerization of a wide array of cyclic ethers.[2] The initiation typically involves the use of a Brønsted or Lewis acid, which protonates or coordinates to the oxygen atom of the cyclic ether, respectively, generating a highly reactive oxonium ion. This active species then propagates by nucleophilic attack of a monomer molecule.

CROP_Mechanism

A key consideration in CROP is the potential for side reactions, such as chain transfer and backbiting, which can lead to a broader molecular weight distribution. The choice of initiator and reaction conditions is therefore critical to achieving a controlled polymerization. For instance, the use of boron trifluoride etherate is a common strategy for initiating the CROP of monomers like tetrahydrofuran (THF).[3][4]

Anionic Ring-Opening Polymerization (AROP)

AROP is particularly effective for the polymerization of strained cyclic ethers, such as epoxides (oxiranes).[5] This method typically employs strong nucleophiles, like alkoxides or hydroxides, as initiators. The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide propagating species.

AROP_Mechanism

AROP can often proceed as a living polymerization, particularly when initiated with organometallic compounds, allowing for the synthesis of well-defined block copolymers.[6] The reactivity of the epoxide monomer is influenced by the nature of its substituents; for example, the polymerization rate of ethylene oxide is considerably faster than that of propylene oxide due to reduced steric hindrance.[7]

A Comparative Analysis of Key Polyethers

The choice of diether monomer is the primary determinant of the final polyether's properties. Here, we compare the characteristics of polyethers derived from three of the most common cyclic ether monomers: ethylene oxide, propylene oxide, and tetrahydrofuran.

PropertyPoly(ethylene glycol) (PEG) from Ethylene OxidePoly(propylene glycol) (PPG) from Propylene OxidePoly(tetrahydrofuran) (PTHF) from Tetrahydrofuran
Structure -(CH₂-CH₂-O)--(CH(CH₃)-CH₂-O)--(CH₂-CH₂-CH₂-CH₂-O)-
Molecular Weight (Mn) Typically 200 - 35,000 g/mol Typically 400 - 8,000 g/mol Typically 250 - 4,000 g/mol
Polydispersity Index (PDI) Can be very low (<1.1) with controlled polymerizationGenerally low (<1.2)Typically low (<1.5)
Glass Transition Temp. (Tg) -60 to -40 °C-70 to -60 °C-85 to -75 °C
Melting Point (Tm) 4 to 65 °C (increases with Mn)Amorphous (liquid at room temp.)20 to 35 °C
Water Solubility Highly solubleLimited solubility, decreases with increasing MnInsoluble
Thermal Stability (Td, 50%) ~375 °C[4]Lower than PEG~330 °C[3][4]

Note: The values presented are typical ranges and can vary depending on the specific molecular weight, end-groups, and method of synthesis and characterization.

The Influence of Monomer Structure on Polyether Properties

The seemingly subtle differences in the monomer structures of ethylene oxide, propylene oxide, and tetrahydrofuran give rise to significant variations in the properties of their corresponding polymers.

  • Poly(ethylene glycol) (PEG): The simple, linear, and flexible backbone of PEG, devoid of any side chains, allows for close chain packing and results in its semi-crystalline nature and high water solubility due to the high density of ether oxygens available for hydrogen bonding. These properties make PEG a cornerstone in biomedical applications, including drug delivery and tissue engineering.[8][9][10]

  • Poly(propylene glycol) (PPG): The presence of a methyl side chain in the repeating unit of PPG disrupts the regular packing of the polymer chains, rendering it amorphous and liquid at room temperature. This side chain also increases the hydrophobicity of the polymer, leading to its limited water solubility.

  • Poly(tetrahydrofuran) (PTHF): Also known as poly(tetramethylene ether) glycol (PTMEG), PTHF has a longer, more flexible methylene sequence between the ether linkages compared to PEG and PPG.[11] This results in a lower glass transition temperature and good elastomeric properties, making it a key component in the production of polyurethanes and other elastomers.[12]

Expanding the Horizon: Polyethers from Functionalized and Substituted Monomers

The versatility of polyethers can be further expanded by employing functionalized or substituted diether monomers. The introduction of side chains can significantly impact the polymer's properties.[13][14] For example, incorporating bulky side groups can increase the glass transition temperature and alter the solubility characteristics of the resulting polyether.[15][16] The anionic ring-opening polymerization of functional epoxide monomers has been shown to be an effective method for producing a variety of polyethers with tailored properties.[16] The reactivity of substituted oxiranes in cationic polymerization is also a subject of interest, as the nature and position of the substituent can influence the polymerization kinetics and the structure of the final polymer.[17]

Essential Characterization Techniques: Experimental Protocols

To ensure the quality and performance of synthesized polyethers, a suite of characterization techniques is employed. Here, we provide detailed, step-by-step protocols for the most critical of these methods.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

GPC, also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers.

Principle: GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer elution time.[18]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polyether sample.

    • Dissolve the sample in an appropriate solvent (e.g., tetrahydrofuran (THF) for many polyethers) to a concentration of 1-2 mg/mL. The choice of solvent is critical and should be one in which the polymer is fully soluble.[19]

    • Gently agitate the solution until the polymer is completely dissolved. This may require several hours.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could damage the GPC columns.

  • Instrumentation and Analysis:

    • Equilibrate the GPC system, including the columns and detector (typically a refractive index detector for polyethers), with the mobile phase (the same solvent used for sample preparation) at a constant flow rate (e.g., 1.0 mL/min).

    • Calibrate the system using a series of narrow molecular weight standards of a polymer with a similar structure to the analyte (e.g., polystyrene or poly(ethylene glycol) standards). A calibration curve of log(Molecular Weight) versus elution time is generated.[20]

    • Inject a known volume of the filtered sample solution into the GPC system.

    • Record the chromatogram and use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[21]

Causality Behind Experimental Choices: The careful selection of solvent and concentration is crucial to prevent polymer chain aggregation or interactions with the column material, which would lead to inaccurate molecular weight determination. Filtering the sample is a critical step to protect the expensive GPC columns from clogging.

GPC_Workflow

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[22]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polyether sample into an aluminum DSC pan.

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

  • Instrumentation and Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to prevent oxidation of the sample.

    • Program the instrument with a temperature profile. A typical profile for a polyether would be to cool the sample to a low temperature (e.g., -100 °C), then heat it at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point. A second heating scan is often performed to erase the thermal history of the sample.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify the Tg (a step change in the baseline), Tc (an exothermic peak), and Tm (an endothermic peak).[23]

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent oxidative degradation of the polymer at elevated temperatures, which would interfere with the measurement of thermal transitions. The heating and cooling rates can affect the observed transition temperatures and peak shapes, so a consistent rate is used for comparative studies.

DSC_Workflow

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of polymers.[24]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polyether sample into a TGA pan (typically ceramic or platinum).

  • Instrumentation and Analysis:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

    • Continuously record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the temperature at which significant mass loss occurs (e.g., Td, 5% or Td, 50%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[25]

Causality Behind Experimental Choices: The choice of atmosphere is critical as it determines the degradation mechanism (pyrolysis in an inert atmosphere or oxidation in air). The heating rate can influence the observed decomposition temperature, so a standardized rate is important for comparing the thermal stability of different materials.[26]

TGA_Workflow

Conclusion: A Universe of Possibilities

The world of polyethers is vast and filled with potential. By understanding the fundamental principles of their synthesis and the intricate relationships between monomer structure and polymer properties, researchers can design and create materials with precisely tailored characteristics. The ability to control molecular weight, thermal transitions, solubility, and mechanical performance opens up a myriad of applications, from advanced drug delivery systems to high-performance elastomers.[10][27] This guide has provided a framework for the comparative analysis of polyethers, equipping you with the knowledge and experimental protocols necessary to navigate this exciting field and unlock the full potential of these remarkable polymers.

References

  • Goethals, E. J. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(1), 134-154. [Link]

  • ResearchGate. (n.d.). DSC thermograms of the produced polyols. [Link]

  • AZoM. (2022, March 3). How do Polymer Structure Properties Influence Drug Delivery?[Link]

  • ResearchGate. (n.d.). Characterization of synthesized polyethers a chemical structures of...[Link]

  • Decker, U., et al. (2012). Poly(ethylene oxide-co-tetrahydrofuran) and poly(propylene oxide-co-tetrahydrofuran): Synthesis and thermal degradation. Revue Roumaine de Chimie, 57(7-8), 651-661. [Link]

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A Senior Application Scientist's Guide to Benchmarking 1,4-Bis(3-hydroxyphenoxy)benzene-Based Poly(Aryl Ether Ketone)s

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and advanced materials, the selection of high-performance polymers is a critical decision dictated by a material's thermal stability, mechanical robustness, and chemical inertness. This guide provides an in-depth performance comparison of poly(aryl ether ketone)s (PAEKs) derived from 1,4-Bis(3-hydroxyphenoxy)benzene (BHPB) against a well-established benchmark, a poly(ether ether ketone) (PEEK) synthesized from hydroquinone.

The unique meta-catenation of the phenoxy groups in BHPB offers a distinct molecular architecture compared to the para-catenation in hydroquinone-based PEEK. This structural nuance is hypothesized to influence chain packing and molecular mobility, thereby affecting the macroscopic properties of the resulting polymer. This guide will dissect these differences through a detailed examination of experimental data and provide the necessary protocols for reproducing these benchmark tests.

Introduction to the Monomers: A Structural Perspective

The performance of a polymer is intrinsically linked to the structure of its monomeric building blocks. Here, we compare the isomeric dihydroxy monomers that form the basis of the polymers under evaluation.

1,4-Bis(3-hydroxyphenoxy)benzene (BHPB) , with its meta-linked phenoxy groups, introduces a "kinked" geometry into the polymer backbone. This is in contrast to the linear and more rigid structure imparted by hydroquinone , a staple monomer in the production of commercial PEEK.

Figure 1: Chemical structures of the monomers.

This fundamental difference in monomer geometry is the cornerstone of the performance variations we will explore.

Comparative Performance Data

The following tables summarize the key performance indicators for PAEKs synthesized from BHPB and Hydroquinone. It is important to note that while the data for the Hydroquinone-based PEEK is well-established, the data for the BHPB-based polymer is derived from laboratory-scale syntheses reported in academic literature.

Thermal Properties

The thermal stability and transition temperatures are critical for applications in demanding environments. These properties were evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

PropertyBHPB-PAEKHydroquinone-PEEKTest Standard
Glass Transition Temperature (Tg)~172 °C[1]~143 °C[2]ASTM D3418 / ISO 11357
Melting Temperature (Tm)Amorphous[1]~343 °C[2]ASTM D3418 / ISO 11357
5% Weight Loss Temperature (Td5%)>500 °C[1]~500 °CASTM E1131

The meta-linkages in the BHPB-based polymer disrupt the chain packing, leading to an amorphous morphology with a higher glass transition temperature compared to the semi-crystalline PEEK derived from hydroquinone. This amorphous nature eliminates the melting point, which can be advantageous in applications requiring optical clarity. Both polymers exhibit exceptional thermal stability, with decomposition temperatures exceeding 500°C.

Mechanical Properties

The mechanical integrity of a polymer determines its suitability for structural applications. Tensile properties are a key measure of this integrity.

PropertyBHPB-PAEKHydroquinone-PEEKTest Standard
Tensile Strength78-85 MPa[1]90-100 MPa[2]ASTM D638
Tensile Modulus1.9-2.4 GPa[1]3.6 GPa[2]ASTM D638
Elongation at Break7-10%[1]~50%[2]ASTM D638

The more linear and crystalline nature of Hydroquinone-PEEK contributes to its higher tensile strength and modulus. However, the BHPB-PAEK still demonstrates robust mechanical properties suitable for many high-performance applications. The lower elongation at break for the BHPB-based polymer is characteristic of a more rigid, amorphous structure.

Chemical Resistance

The ability to withstand exposure to various chemicals is paramount, particularly in drug development and chemical processing applications.

Chemical ClassBHPB-PAEKHydroquinone-PEEKTest Standard
Common Solvents (e.g., Toluene, Acetone)Good ResistanceExcellent Resistance[3]ASTM D543
Chlorinated Solvents (e.g., Dichloromethane)SolubleSwelling may occur[3]ASTM D543
Strong Acids (e.g., conc. H₂SO₄)AttackedAttacked[2][3]ASTM D543
Strong Bases (e.g., NaOH)Good ResistanceExcellent ResistanceASTM D543

Both polymers exhibit good to excellent chemical resistance. The amorphous nature of the BHPB-PAEK can render it more susceptible to certain solvents compared to the semi-crystalline PEEK. Notably, PEEK is known for its broad chemical resistance, which is a key attribute for its use in demanding environments[3][4].

Experimental Protocols

To ensure the integrity and reproducibility of these benchmark comparisons, the following detailed experimental protocols, grounded in authoritative standards, are provided.

Synthesis of Poly(Aryl Ether Ketone)s

The synthesis of high-performance polymers requires meticulous control of reaction conditions to achieve high molecular weights. A common method is nucleophilic aromatic substitution.

SynthesisWorkflow Monomers Dihydroxy Monomer (BHPB or Hydroquinone) + Dihalo-monomer (e.g., 4,4'-Difluorobenzophenone) Reaction Reaction at elevated temperature (e.g., 300-320°C) under inert atmosphere Monomers->Reaction Solvent High-boiling polar aprotic solvent (e.g., Diphenyl sulfone) Solvent->Reaction Base Weak base (e.g., K₂CO₃) Base->Reaction Precipitation Precipitation in a non-solvent (e.g., water/methanol) Reaction->Precipitation Purification Washing and drying Precipitation->Purification Polymer Final Polymer Purification->Polymer

Figure 2: General workflow for the synthesis of PAEKs.

Protocol:

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge the dihydroxy monomer (BHPB or hydroquinone), an equimolar amount of a dihalo-monomer (e.g., 4,4'-difluorobenzophenone), a high-boiling polar aprotic solvent (e.g., diphenyl sulfone), and a slight excess of a weak base (e.g., potassium carbonate).

  • Azeotropic Dehydration: Heat the mixture to a temperature sufficient to azeotropically remove water with a co-solvent like toluene, ensuring the formation of the phenoxide salt.

  • Polymerization: After removing the co-solvent, raise the temperature to the polymerization temperature (typically 300-320°C) and maintain for several hours until a significant increase in viscosity is observed.

  • Isolation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as a water/methanol mixture. The polymer is then filtered, washed extensively with hot water and methanol to remove residual salts and solvent, and dried under vacuum.

Thermal Analysis

This protocol is based on ASTM D3418 and ISO 11357 .[1][5]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 400°C for PEEK) at a heating rate of 20°C/min under a nitrogen atmosphere. This step removes the thermal history of the material.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 20°C/min) back to room temperature.

  • Second Heating Scan: Heat the sample again at a rate of 20°C/min. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during this second heating scan. The melting temperature (Tm) is taken as the peak of the melting endotherm.

Protocol:

  • Sample Preparation: Place 10-15 mg of the polymer in a TGA pan.

  • Analysis: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Interpretation: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Testing: Tensile Properties

This protocol is based on ASTM D638 .[5][6]

TensileTestWorkflow Specimen Prepare dumbbell-shaped specimens (Type I or V) Conditioning Condition specimens at 23 ± 2°C and 50 ± 5% RH Specimen->Conditioning Testing Mount in a universal testing machine with an extensometer Conditioning->Testing Data Apply tensile load at a constant crosshead speed until failure Testing->Data Analysis Calculate Tensile Strength, Modulus, and Elongation at Break Data->Analysis

Figure 3: Workflow for tensile properties testing.

Protocol:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens by injection molding or machining from a compression-molded plaque, according to the dimensions specified in ASTM D638 (e.g., Type I for rigid plastics).

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Testing: Mount the specimen in the grips of a universal testing machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain.

  • Data Acquisition: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures. Record the load and extension data throughout the test.

  • Calculation: From the resulting stress-strain curve, calculate the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break.

Chemical Resistance Testing

This protocol is based on ASTM D543 .[7]

Protocol:

  • Specimen Preparation: Use test specimens of a standard shape (e.g., tensile bars or disks). Measure and weigh the initial dimensions and weight of each specimen.

  • Immersion: Immerse the specimens in the test chemical at a specified temperature (e.g., 23°C or an elevated temperature relevant to the application) for a defined period (e.g., 7 days).

  • Evaluation: After the exposure period, remove the specimens, gently wipe them dry, and immediately re-measure their weight and dimensions.

  • Property Assessment: Evaluate any changes in appearance (e.g., swelling, cracking, discoloration). For a quantitative assessment, conduct tensile tests on the exposed specimens and compare the results to unexposed control specimens.

Causality and Field-Proven Insights

The structural difference between the meta-linked BHPB and the para-linked hydroquinone is the primary driver of the observed performance variations. The "kinked" structure of BHPB-PAEK disrupts the polymer chain's ability to pack into an ordered crystalline lattice, resulting in an amorphous material. This lack of crystallinity explains the absence of a melting point and the generally lower tensile modulus compared to the semi-crystalline PEEK. However, the restricted chain mobility in the amorphous state of BHPB-PAEK leads to a higher glass transition temperature, which can be beneficial for applications requiring stiffness at elevated temperatures below the Tg.

For drug development professionals, the choice between these materials may hinge on the specific application. The high Tg and potential for optical clarity of BHPB-PAEK could be advantageous for certain analytical device components. Conversely, the well-documented and robust chemical resistance and mechanical strength of PEEK make it a reliable choice for components exposed to a wide range of aggressive media and mechanical stress.

Conclusion

This guide provides a foundational benchmark for the performance of 1,4-Bis(3-hydroxyphenoxy)benzene-based poly(aryl ether ketone)s in comparison to a standard hydroquinone-based PEEK. The BHPB-based polymer presents a compelling high-temperature amorphous alternative to semi-crystalline PAEKs, with its own unique set of properties. The provided experimental protocols, grounded in established standards, offer a robust framework for researchers to conduct their own comparative studies and make informed material selection decisions. As with any material selection process, the specific requirements of the application should be the ultimate guide.

References

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A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for Polymer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with polymeric materials, a deep understanding of their thermal properties is not just academic—it is fundamental to predicting material behavior, ensuring product quality, and troubleshooting manufacturing processes.[1] Differential Scanning Calorimetry (DSC) stands as one of the most powerful and widely used thermal analysis techniques in polymer science.[1][2] This guide provides an in-depth, practical comparison of DSC methodologies, grounded in experimental data and field-proven insights, to empower you to harness the full potential of this versatile technique.

The Fundamental Principle: What Are We Actually Measuring?

At its core, Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[3] This simple principle allows us to observe the energy absorbed (endothermic process) or released (exothermic process) by a polymer as it undergoes physical or chemical changes.[4] These changes, or thermal transitions, are directly linked to the polymer's molecular structure and morphology, providing a unique thermal fingerprint of the material.[1]

There are two primary types of DSC instruments:

  • Heat Flux DSC: In this setup, the sample and reference are placed in a single furnace on a thermoelectric disk.[1] As the furnace temperature is ramped, any temperature difference between the sample and reference, due to a thermal event in the sample, is measured by thermocouples.[1] This temperature difference is then converted into a heat flow signal.

  • Power-Compensated DSC: This design uses two separate, identical furnaces for the sample and the reference. The instrument's electronics actively adjust the power supplied to each furnace to maintain both the sample and reference at the exact same temperature throughout the analysis.[3] The difference in power required is directly proportional to the heat flow.

Regardless of the instrument type, the output is a thermogram—a plot of heat flow versus temperature—which reveals a wealth of information about the polymer.[5]

Deconstructing the Polymer Thermogram: A Guide to Interpretation

A typical DSC thermogram of a semi-crystalline polymer can display several key features. Understanding these events is crucial for accurate material characterization.

dot```dot graph DSC_Thermogram { layout=neato; node [shape=plaintext, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];

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// Invisible nodes for curve points p1 [pos="0.5,1!", label=""]; p2 [pos="2,1!", label=""]; p3 [pos="2.5,1.5!", label=""]; p4 [pos="3.5,1.5!", label=""]; p5 [pos="4.5,1.5!", label=""]; p6 [pos="5,1!", label=""]; p7 [pos="5.5,0.5!", label=""]; p8 [pos="6,0.2!", label=""]; p9 [pos="6.5,0.5!", label=""]; p10 [pos="7,1!", label=""]; p11 [pos="7.5,1!", label=""];

// Draw the curve edge [color="#4285F4", penwidth=2]; p1 -> p2 -> p3 -> p4 [splines=curved, arrowhead=none]; p4 -> p5 [arrowhead=none]; p5 -> p6 -> p7 -> p8 -> p9 -> p10 -> p11 [splines=curved, arrowhead=none];

// Labels for events node [fontcolor="#34A853"]; tg_label [pos="2.7,2.2!", label="Glass Transition (Tg)\n(Endothermic Step)"]; edge [style=dashed, color="#34A853"]; tg_label -> p3;

node [fontcolor="#EA4335"]; tc_label [pos="4.5,0.5!", label="Crystallization (Tc)\n(Exothermic Peak)"]; edge [style=dashed, color="#EA4335"]; tc_label -> p5;

node [fontcolor="#4285F4"]; tm_label [pos="6.5,1.7!", label="Melting (Tm)\n(Endothermic Peak)"]; edge [style=dashed, color="#4285F4"]; tm_label -> p8; }

Caption: The standard "Heat-Cool-Heat" DSC experimental workflow.

Step-by-Step Experimental Protocol:

  • First Heating Scan: Heat the sample at a controlled rate (a typical rate is 10°C/min) to a temperature well above its highest expected transition (e.g., melting point). [3][5]This scan provides information about the material in its "as-received" state.

  • Isothermal Hold: Hold the sample at this high temperature for a few minutes to ensure complete melting and uniform thermal history.

  • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min). This step imposes a known thermal history on the sample. The crystallization behavior upon cooling can be analyzed from this segment.

  • Second Heating Scan: Reheat the sample at the same rate as the first heating scan. This second scan reveals the thermal properties of the material with a controlled, known thermal history. Data from this scan, such as Tg and Tm, are typically reported as the intrinsic properties of the polymer.

Causality: The first heating scan erases the previous thermal history by melting any existing crystalline structures and relaxing any molded-in stresses. The controlled cooling step then creates a consistent and reproducible morphology, ensuring that the data from the second heating scan is characteristic of the material itself, not its previous processing. [6]

Comparing DSC Techniques: Conventional vs. Modulated DSC

While conventional DSC is a robust technique, Modulated Temperature DSC (MDSC®) offers enhanced capabilities for complex analyses. [4]

Feature Conventional DSC Modulated Temperature DSC (MDSC®)
Temperature Program Linear heating/cooling rate A sinusoidal temperature modulation is superimposed on the linear ramp. [4]
Signal Output Total Heat Flow Separates the total heat flow into Reversing and Non-Reversing signals. [7]
Key Advantage Simplicity, speed, and well-established methods. Improved sensitivity for detecting weak transitions and the ability to separate overlapping thermal events. [8]

| Best For | Routine quality control, determining primary transitions (Tg, Tm, Tc). [4]| Analyzing complex transitions, separating Tg from enthalpic relaxation, and measuring heat capacity directly. [7]|

MDSC is particularly powerful for separating kinetic events (non-reversing), such as crystallization or curing, from thermodynamic events (reversing), like the glass transition. [7]This can be invaluable when, for example, a subtle glass transition is obscured by an overlapping enthalpic relaxation peak, a common occurrence in aged amorphous polymers. [8]

Applications and Case Studies

DSC is not just for identifying polymers; it is a powerful tool for problem-solving and quality control.

  • Quality Control: DSC can be used to compare different lots of the same polymer. [4]Variations in Tg, Tm, or percent crystallinity can indicate differences in molecular weight, processing conditions, or the presence of additives. [4]* Failure Analysis: If a polymer part fails, DSC can help determine the cause. For instance, an improperly cured adhesive will show a lower Tg and a residual cure exotherm compared to a properly cured sample. [9]* Contaminant Identification: The presence of a foreign polymer can often be detected by the appearance of an additional, unexpected thermal transition in the DSC curve. [7]* Polymer Blend Analysis: For polymer blends, DSC can provide insights into their miscibility. A miscible blend will typically exhibit a single Tg that is intermediate to the Tgs of the individual components, while an immiscible blend will show two distinct Tgs corresponding to each polymer. [1][2]

Troubleshooting and Best Practices

IssuePotential CauseRecommended Action
Noisy Baseline Poor sample-pan contact, cell contamination, improper purge gas flow.Re-crimp the sample pan to ensure a flat bottom. Check the cell for residue and clean if necessary. Verify the purge gas is flowing at the recommended rate.
Broad, Poorly Defined Peaks Sample mass is too large, heating rate is too high.Reduce the sample mass to 5-10 mg. Use a lower heating rate (e.g., 5°C/min) to improve resolution.
Irreproducible Results Inconsistent thermal history.Always use a "heat-cool-heat" method to erase thermal history and report data from the second heating scan. [6]
Endothermic Peak at Tg Enthalpic relaxation due to physical aging. This is common in amorphous polymers stored below their Tg. The "heat-cool-heat" method will eliminate this peak on the second heat. [6]

Authoritative Grounding: Adherence to standardized test methods is crucial for data comparability and integrity. The most widely accepted standard for DSC analysis of polymers is ASTM D3418 : Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [10][11][12]For glass transition specifically, ASTM E1356 is often referenced. [10]

Conclusion

Differential Scanning Calorimetry is an indispensable tool for any scientist or researcher working with polymers. By understanding the fundamental principles, mastering experimental design, and correctly interpreting the resulting thermograms, you can unlock a wealth of information about your materials. This knowledge is paramount for developing robust products, optimizing manufacturing processes, and ensuring the quality and reliability of polymer-based materials in research, development, and production environments.

References

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  • University of Southern Mississippi, School of Polymer Science and Engineering. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

  • AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

  • AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

  • Veryst Engineering. (n.d.). Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Differential scanning calorimetry investigation of polymers. Retrieved from [Link]

  • Innovatech Labs. (2022, May 18). DSC Technique Applications in Polymer Testing. Retrieved from [Link]

  • ASTM International. (2021). D3418 - 21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis of polymer blends and double layer by DSC. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

  • Thermal Support. (n.d.). Measurement of Tg by DSC. Retrieved from [Link]

  • G-Materials. (n.d.). DSC - Differential Scanning Calorimetry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Degree of Cure. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2025). Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and derivative DSC curves of polymerization reaction between complex and epoxy resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. Retrieved from [Link]

  • ACE Laboratories. (2022, November 19). DSC Testing - Differential Scanning Calorimetry. Retrieved from [Link]

  • UCSB Materials Research Laboratory. (n.d.). Interpreting DSC Data. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 1,4-Bis(3-hydroxyphenoxy)benzene: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 1,4-Bis(3-hydroxyphenoxy)benzene, ensuring both your safety and the validity of your experimental outcomes.

Understanding the Hazard: A Proactive Approach to Safety

1,4-Bis(3-hydroxyphenoxy)benzene is classified as a substance that is harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1] A thorough understanding of these hazards is the cornerstone of effective PPE selection. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create a comprehensive barrier against these risks.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed. The following principles should guide your choices:

  • Task-Specific Risk Assessment: The level of protection required will vary depending on the nature of the work. For example, weighing the solid powder will have different exposure risks than preparing a solution or running a reaction at elevated temperatures.

  • Engineering Controls as the First Line of Defense: PPE is the last line of defense. Engineering controls such as fume hoods and proper ventilation should always be utilized to minimize exposure.[2][3]

  • Manufacturer's Specifications: Always consult the manufacturer's specifications for both the chemical (the Safety Data Sheet - SDS) and the PPE to ensure compatibility and adequate protection.

Recommended Personal Protective Equipment

Based on the hazard classification of 1,4-Bis(3-hydroxyphenoxy)benzene, the following PPE is recommended for its handling in a laboratory setting:

Eye and Face Protection

Rationale: To prevent eye irritation from dust particles or splashes of solutions containing the compound.

  • Minimum Requirement: Safety glasses with side shields.

  • Recommended for Splash Hazards: Tightly fitting safety goggles.[1]

  • High-Risk Operations (e.g., handling large quantities, potential for splashing): A face shield worn in conjunction with safety goggles.[1]

Skin Protection

Rationale: To prevent skin irritation from direct contact with the solid or its solutions.

  • Hand Protection: Chemical-resistant gloves are mandatory.[1]

    • Glove Material: While the specific SDS does not specify the glove material, for a compound with this hazard profile, nitrile or neoprene gloves are generally a suitable choice. Always inspect gloves for any signs of degradation or perforation before use.[1]

    • Glove Removal: Employ the proper glove removal technique to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

Rationale: To prevent respiratory tract irritation from inhaling dust particles.

  • For Handling Solids: When weighing or transferring the solid compound where dust generation is possible, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. All handling of the solid should be performed in a well-ventilated area, preferably a fume hood.[1][2]

  • For Handling Solutions: If there is a risk of aerosol generation, or if working outside of a fume hood, a respirator may be necessary. The choice of respirator will depend on the concentration and nature of the solution.

PPE Selection Summary Table

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved particulate respirator (e.g., N95)
Preparing Solutions Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if in a fume hood
Running Reactions Safety goggles/Face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coat/Chemical-resistant apronDependent on reaction conditions and volatility

Procedural Guidance: A Step-by-Step Approach to Safety

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves

Doffing Sequence:

  • Gloves

  • Lab Coat

  • Eye and Face Protection

  • Respirator (if required)

Always wash your hands thoroughly after removing PPE.

Operational and Disposal Plans

Handling and Storage
  • Handle 1,4-Bis(3-hydroxyphenoxy)benzene in a well-ventilated area, preferably a chemical fume hood.[1][2][3]

  • Avoid generating dust.[1][2]

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal

Dispose of waste 1,4-Bis(3-hydroxyphenoxy)benzene and contaminated materials in accordance with local, state, and federal regulations.[4] Contact your institution's environmental health and safety office for specific guidance.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][5]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops.[5][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get medical attention immediately.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,4-Bis(3-hydroxyphenoxy)benzene.

PPE_Decision_Workflow PPE Selection for 1,4-Bis(3-hydroxyphenoxy)benzene cluster_assessment Hazard and Task Assessment cluster_ppe_selection PPE Selection cluster_operational_procedures Operational Procedures start Start: Handling 1,4-Bis(3-hydroxyphenoxy)benzene assess_task Assess the Task: - Weighing Solid? - Preparing Solution? - Running Reaction? start->assess_task assess_hazards Review SDS Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant assess_task->assess_hazards eye_protection Eye Protection: - Safety Goggles - Face Shield (if splash risk) assess_hazards->eye_protection Eye Irritant skin_protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat assess_hazards->skin_protection Skin Irritant respiratory_protection Respiratory Protection: - Particulate Respirator (for solids) - Assess need for solutions assess_hazards->respiratory_protection Respiratory Irritant handling_procedures Follow Safe Handling Procedures: - Use Fume Hood - Avoid Dust Generation eye_protection->handling_procedures skin_protection->handling_procedures respiratory_protection->handling_procedures emergency_plan Know Emergency Procedures: - Eye Wash/Safety Shower Location - Spill Response handling_procedures->emergency_plan disposal Proper Disposal: - Follow Institutional Guidelines emergency_plan->disposal

Caption: Decision workflow for PPE selection when handling 1,4-Bis(3-hydroxyphenoxy)benzene.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, allowing you to focus on your critical research with confidence.

References

  • New Jersey Department of Health. (2015, July). Hazardous Substance Fact Sheet: Benzene. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzene. Retrieved from [Link]

  • Suncor. (2024, December). Benzene Code of Practice. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Written Program for Benzene. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.